Product packaging for (S)-Lercanidipine-d3hydrochloride(Cat. No.:)

(S)-Lercanidipine-d3hydrochloride

Cat. No.: B12427187
M. Wt: 651.2 g/mol
InChI Key: WMFYOYKPJLRMJI-RFTUCFSWSA-N
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Description

(S)-Lercanidipine-d3hydrochloride is a useful research compound. Its molecular formula is C36H42ClN3O6 and its molecular weight is 651.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42ClN3O6 B12427187 (S)-Lercanidipine-d3hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42ClN3O6

Molecular Weight

651.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1/i5D3;

InChI Key

WMFYOYKPJLRMJI-RFTUCFSWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

Foundational & Exploratory

(S)-Lercanidipine-d3 Hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S)-Lercanidipine-d3 Hydrochloride: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and structure of (S)-Lercanidipine-d3 Hydrochloride. This deuterated analog of Lercanidipine, a third-generation dihydropyridine calcium channel blocker, serves as a valuable internal standard in analytical and pharmacokinetic studies.

Chemical Properties

(S)-Lercanidipine-d3 Hydrochloride is a labeled form of (S)-Lercanidipine, an antihypertensive agent.[1] The incorporation of deuterium atoms provides a distinct mass spectrometric signature, enabling precise quantification in biological matrices.

PropertyValueReferences
CAS Number 1217740-02-7[1][2][3][4]
Molecular Formula C₃₆H₃₉D₃ClN₃O₆
Molecular Weight 651.21 g/mol
IUPAC Name 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Synonyms (S)-Lercanidipine D3 Hydrochloride, (S)-Lercanidipine-d3Hydrochloride
Appearance Pale-Yellow Solid

Chemical Structure

The molecular structure of (S)-Lercanidipine-d3 Hydrochloride is characterized by a dihydropyridine ring, typical of this class of calcium channel blockers. The "(S)" designation refers to the stereochemistry at the chiral center of the dihydropyridine ring. The "-d3" indicates the presence of three deuterium atoms on the methyl group attached to the amine nitrogen.

G Chemical Structure of (S)-Lercanidipine-d3 Hydrochloride cluster_0 C36H39D3ClN3O6 C36H39D3ClN3O6 cluster_ca Lercanidipine (S)-Lercanidipine LTypeChannel L-Type Calcium Channel (Vascular Smooth Muscle Cell) Lercanidipine->LTypeChannel Blocks CaInflux Ca²⁺ Influx LTypeChannel->CaInflux IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Contraction Inhibition of Contractile Processes IntracellularCa->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP ↓ Blood Pressure Vasodilation->BP cluster_synthesis Generalized Synthesis Workflow for Lercanidipine HCl start Starting Materials (e.g., 3-nitrobenzaldehyde, acetoacetate derivatives) dhp_synthesis Dihydropyridine Ring Synthesis start->dhp_synthesis side_chain_synthesis Side Chain Synthesis (with deuterated methyl group for d3 analog) start->side_chain_synthesis coupling Coupling of DHP Ring and Side Chain dhp_synthesis->coupling side_chain_synthesis->coupling purification Purification coupling->purification salt_formation Hydrochloride Salt Formation purification->salt_formation final_product (S)-Lercanidipine-d3 Hydrochloride salt_formation->final_product

References

Synthesis and Isotopic Labeling of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (S)-Lercanidipine-d3 Hydrochloride. Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension. The isotopically labeled analog, (S)-Lercanidipine-d3 Hydrochloride, serves as a crucial internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices. This document details the synthetic pathways, experimental protocols, and relevant quantitative data for the preparation of this important analytical standard.

Synthetic Strategy Overview

The synthesis of (S)-Lercanidipine-d3 Hydrochloride can be approached through a convergent strategy. This involves the independent synthesis of two key intermediates: the chiral dihydropyridine core, (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester, and the deuterated side chain, 2,N-dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol. These intermediates are subsequently coupled via an esterification reaction, followed by conversion to the hydrochloride salt.

The overall synthetic workflow is depicted below:

G cluster_0 Side Chain Synthesis cluster_1 Dihydropyridine Core Synthesis cluster_2 Final Assembly A 3,3-Diphenylpropylamine B N-(3,3-Diphenylpropyl)amine A->B Formylation & Reduction C N-(3,3-Diphenylpropyl)-N-(methyl-d3)amine B->C Deuteromethylation D 2,N-Dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol C->D Reaction with 1-chloro-2-methyl-2-propanol J (S)-Lercanidipine-d3 D->J E 3-Nitrobenzaldehyde H Racemic Dihydropyridine Acid E->H Hantzsch Synthesis F Methyl Acetoacetate F->H Hantzsch Synthesis G Ammonium Acetate G->H Hantzsch Synthesis I (S)-Dihydropyridine Acid H->I Chiral Resolution I->J Esterification K (S)-Lercanidipine-d3 HCl J->K HCl Salt Formation

Synthetic Workflow for (S)-Lercanidipine-d3 Hydrochloride.

Experimental Protocols

Synthesis of the Deuterated Side Chain

Step 1: Synthesis of N-(3,3-Diphenylpropyl)amine

This intermediate can be prepared from 3,3-diphenylpropylamine through formylation followed by reduction, or via other established routes starting from materials like cinnamic acid.

Step 2: Synthesis of N-(3,3-Diphenylpropyl)-N-(methyl-d3)amine

The key isotopic labeling step involves the introduction of a trideuteromethyl group.

  • Methodology: To a solution of N-(3,3-diphenylpropyl)amine in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, a base like potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature, followed by the dropwise addition of methyl-d3 iodide (CD3I). The reaction is typically heated to reflux to ensure complete methylation. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(3,3-diphenylpropyl)-N-(methyl-d3)amine.

Step 3: Synthesis of 2,N-Dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol

  • Methodology: N-(3,3-Diphenylpropyl)-N-(methyl-d3)amine is reacted with 1-chloro-2-methyl-2-propanol in the presence of a base, such as sodium hydroxide, in a polar solvent like methanol.[1] The mixture is heated at reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to give the crude product, which can be purified by distillation under reduced pressure or column chromatography.

Synthesis of the Chiral Dihydropyridine Core

Step 1: Synthesis of Racemic 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester

  • Methodology: This intermediate, often referred to as the lercanidipine parent nucleus, is synthesized via the Hantzsch dihydropyridine synthesis.[2] A mixture of 3-nitrobenzaldehyde, methyl acetoacetate, and an ammonia source such as ammonium acetate is heated in a solvent like methanol or ethanol. The reaction proceeds to form the dihydropyridine ring. After cooling, the product precipitates and can be collected by filtration. The crude product is then typically hydrolyzed to the monoacid.

Step 2: Chiral Resolution of the Dihydropyridine Acid

  • Methodology: The resolution of the racemic dihydropyridine acid is a critical step to obtain the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent, such as (R)-(+)-α-phenylethylamine. The racemic acid is dissolved in a suitable solvent, and the chiral amine is added. One of the diastereomeric salts will preferentially crystallize from the solution. This salt is collected by filtration and then treated with an acid to liberate the enantiomerically pure (S)-dihydropyridine carboxylic acid.

Final Assembly and Salt Formation

Step 1: Esterification of (S)-Dihydropyridine Acid with the Deuterated Side Chain Alcohol

  • Methodology: The enantiomerically pure (S)-dihydropyridine acid is coupled with the deuterated side chain alcohol, 2,N-dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol. A common method for this esterification is the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in an inert solvent like dichloromethane at low temperatures.[2] The deuterated alcohol is then added to the in-situ generated acid chloride. The reaction mixture is stirred, typically allowing it to warm to room temperature, until completion. The reaction is then quenched, and the product is extracted. The organic layer is washed, dried, and concentrated to yield crude (S)-Lercanidipine-d3 free base.

Step 2: Formation of (S)-Lercanidipine-d3 Hydrochloride

  • Methodology: The crude (S)-Lercanidipine-d3 is dissolved in a suitable organic solvent, such as ethyl acetate or tert-butyl methyl ether.[3] A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration. The resulting solid is washed with a cold solvent and dried under vacuum to afford (S)-Lercanidipine-d3 Hydrochloride.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of Deuterated Side Chain Intermediates

StepReactantsProductTypical Yield (%)Purity (%)
DeuteromethylationN-(3,3-Diphenylpropyl)amine, Methyl-d3 iodideN-(3,3-Diphenylpropyl)-N-(methyl-d3)amine75-85>98
Coupling with 1-chloro-2-methyl-2-propanolN-(3,3-Diphenylpropyl)-N-(methyl-d3)amine, 1-chloro-2-methyl-2-propanol2,N-Dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol80-90>97

Table 2: Synthesis of Chiral Dihydropyridine Core

StepReactantsProductTypical Yield (%)Enantiomeric Excess (%)
Hantzsch Synthesis & Hydrolysis3-Nitrobenzaldehyde, Methyl Acetoacetate, Ammonium AcetateRacemic Dihydropyridine Acid60-70N/A
Chiral ResolutionRacemic Dihydropyridine Acid, Chiral Resolving Agent(S)-Dihydropyridine Acid35-45 (of theoretical)>99

Table 3: Final Assembly and Salt Formation

StepReactantsProductTypical Yield (%)Purity (%)Isotopic Purity (%)
Esterification(S)-Dihydropyridine Acid, Deuterated Side Chain Alcohol(S)-Lercanidipine-d3 (free base)70-80>98>99
HCl Salt Formation(S)-Lercanidipine-d3 (free base), HCl(S)-Lercanidipine-d3 Hydrochloride90-95>99.5>99

Conclusion

The synthesis of (S)-Lercanidipine-d3 Hydrochloride is a multi-step process that requires careful control of reaction conditions and purification procedures to achieve high chemical, enantiomeric, and isotopic purity. The convergent approach outlined in this guide, involving the separate synthesis of a chiral dihydropyridine core and a deuterated side chain, followed by their coupling, represents a robust and efficient strategy. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of high-purity (S)-Lercanidipine-d3 Hydrochloride is essential for the accurate and reliable bioanalytical studies required for the clinical development and regulatory approval of Lercanidipine formulations.

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-Lercanidipine-d3 Hydrochloride as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (S)-Lercanidipine, a third-generation dihydropyridine calcium channel blocker. The primary focus is on its interaction with L-type calcium channels, its stereoselectivity, and the molecular basis for its high vascular selectivity and prolonged therapeutic effect. While this document refers to (S)-Lercanidipine-d3 Hydrochloride, it is important to note that the deuterated form is functionally identical to the non-deuterated (S)-Lercanidipine in its mechanism of action and is primarily utilized in pharmacokinetic studies. This guide delves into the quantitative aspects of its channel-blocking activity, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Lercanidipine is a potent antihypertensive agent that belongs to the dihydropyridine class of calcium channel blockers.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells.[2] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2] Lercanidipine is a chiral molecule, and its pharmacological activity resides predominantly in the (S)-enantiomer.[3] A key characteristic of Lercanidipine is its high lipophilicity, which contributes to a slow onset and a long duration of action, allowing for once-daily dosing and a favorable side-effect profile, notably a reduced incidence of reflex tachycardia.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action of (S)-Lercanidipine is the blockade of L-type voltage-gated calcium channels (CaV1.2) in arterial smooth muscle cells. These channels are crucial for the regulation of vascular tone. Upon depolarization of the cell membrane, L-type calcium channels open, allowing an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ triggers a cascade of events leading to the contraction of the smooth muscle and vasoconstriction.

(S)-Lercanidipine, by binding to the L-type calcium channel, stabilizes the channel in a closed or inactivated state, thereby preventing the influx of Ca²⁺. This leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

Stereoselectivity

Lercanidipine is administered as a racemate, a 1:1 mixture of the (S)- and (R)-enantiomers. However, the antihypertensive activity is primarily attributed to the (S)-enantiomer. The (S)-enantiomer of Lercanidipine is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer. This stereoselectivity is a common feature among dihydropyridine calcium channel blockers and is due to the specific three-dimensional conformation required for optimal binding to the channel protein.

Vasoselectivity

Lercanidipine exhibits a high degree of vascular selectivity, meaning it has a greater inhibitory effect on calcium channels in vascular smooth muscle than on those in cardiac muscle. This property is clinically advantageous as it minimizes cardiodepressant effects, such as a reduction in heart rate or cardiac contractility. The vasoselectivity of Lercanidipine is attributed to its high lipophilicity and its voltage-dependent interaction with the L-type calcium channel. The more depolarized state of vascular smooth muscle cells compared to cardiac myocytes favors the binding of Lercanidipine.

Interaction with T-type Calcium Channels

In addition to its primary action on L-type calcium channels, Lercanidipine has been shown to exhibit some inhibitory activity on T-type calcium channels (CaV3.x). While the blockade of L-type channels is more pronounced, the effect on T-type channels may contribute to some of its beneficial properties, particularly its renal-protective effects. T-type calcium channels are involved in the regulation of afferent and efferent arteriolar tone in the kidneys.

Quantitative Data

The following tables summarize the available quantitative data for Lercanidipine and its enantiomers.

Parameter(S)-Lercanidipine(R)-LercanidipineRacemic LercanidipineReference
T/L Selectivity Ratio 1.051.15Not Specified
Serum-induced [Ca²⁺]i Elevation Inhibition in SMCs (25 µM) 69%29%Not Specified
DrugIC50 (Vascular Tissue - Rabbit Aorta)IC50 (Cardiac Tissue - Rabbit Ventricle)Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50)Reference
Lercanidipine Not SpecifiedNot Specified730
Amlodipine Not SpecifiedNot Specified95
Lacidipine Not SpecifiedNot Specified193
Felodipine Not SpecifiedNot Specified6
Nitrendipine Not SpecifiedNot Specified3

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol is designed to measure the effect of (S)-Lercanidipine on L-type calcium currents in isolated vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells expressing the CaV1.2 channel).

4.1.1. Cell Preparation

  • Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion (e.g., collagenase and papain).

  • Alternatively, use a cell line stably expressing the human CaV1.2 channel.

  • Plate the cells on glass coverslips and allow them to adhere.

4.1.2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.

4.1.3. Recording Procedure

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV.

  • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the L-type calcium current.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing various concentrations of (S)-Lercanidipine.

  • Record the currents at each concentration to determine the dose-dependent inhibition.

Radioligand Binding Assay

This assay is used to determine the binding affinity of (S)-Lercanidipine to the L-type calcium channel.

4.2.1. Membrane Preparation

  • Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or vascular smooth muscle) in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash and resuspend the membrane pellet in a binding buffer.

4.2.2. Binding Reaction

  • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110) in the presence of increasing concentrations of unlabeled (S)-Lercanidipine.

  • Allow the reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound ligand.

4.2.3. Data Analysis

  • Plot the percentage of specific binding against the concentration of (S)-Lercanidipine.

  • Calculate the IC50 value (the concentration of (S)-Lercanidipine that inhibits 50% of the specific binding of the radioligand).

  • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

Caption: Signaling pathway of L-type calcium channel blockade by (S)-Lercanidipine.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Pipette_Prep Fabricate & Fill Pipette Cell_Isolation->Pipette_Prep Solution_Prep Prepare External & Internal Solutions Solution_Prep->Pipette_Prep Seal_Formation Form Giga-ohm Seal Pipette_Prep->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Drug Apply (S)-Lercanidipine Record_Baseline->Apply_Drug Record_Inhibition Record Inhibited Currents Apply_Drug->Record_Inhibition Dose_Response Construct Dose-Response Curve Record_Inhibition->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Stereoselective Interaction with L-type Calcium Channel

Stereoselectivity Binding_Site Dihydropyridine Binding Site Potent_Blockade High Affinity Binding Potent Blockade Binding_Site->Potent_Blockade Weak_Blockade Low Affinity Binding Weak Blockade S_Enantiomer (S)-Lercanidipine S_Enantiomer->Binding_Site High Complementarity R_Enantiomer (R)-Lercanidipine R_Enantiomer->Binding_Site Low Complementarity R_Enantiomer->Weak_Blockade

Caption: Stereoselective interaction of Lercanidipine enantiomers.

References

The Pharmacokinetics and Metabolism of Deuterated Lercanidipine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of lercanidipine, with a forward-looking perspective on the potential impact of deuteration. While clinical data on deuterated lercanidipine is not yet publicly available, this document synthesizes established principles of deuterium substitution in drug development to project potential pharmacokinetic and metabolic profiles.

Introduction to Lercanidipine and the Rationale for Deuteration

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension.[1][2] It exerts its antihypertensive effect by relaxing and opening blood vessels, allowing blood to circulate more freely.[2] Lercanidipine is known for its high lipophilicity, which contributes to a smooth onset and prolonged therapeutic action.[1]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy in drug development to improve a drug's pharmacokinetic and/or toxicological properties.[3] The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to an increased half-life, reduced dosing frequency, and an altered metabolite profile.

Pharmacokinetics of Lercanidipine (Non-Deuterated)

Lercanidipine is completely absorbed after oral administration, but its absolute bioavailability is low (around 10%) due to extensive first-pass metabolism. Bioavailability can be significantly increased when taken after a high-fat meal. Peak plasma concentrations are typically reached within 1.5 to 3 hours. The drug is highly bound to plasma proteins (>98%) and has a large volume of distribution. The elimination half-life of lercanidipine is approximately 8-10 hours, and its antihypertensive effect lasts for at least 24 hours.

Table 1: Pharmacokinetic Parameters of Lercanidipine (10 mg and 20 mg oral administration)
Parameter10 mg Dose20 mg DoseReference
Cmax (ng/mL) 3.30 ± 2.097.66 ± 5.90
Tmax (hours) 1.5 - 31.5 - 3
AUC Non-linear increase with doseNon-linear increase with dose
Elimination Half-life (hours) 8 - 108 - 10
Protein Binding >98%>98%

Metabolism of Lercanidipine (Non-Deuterated)

Lercanidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. No parent drug is found in the urine or feces. The main metabolic pathways include:

  • Aromatization of the dihydropyridine ring

  • Hydroxylation

  • N-dealkylation and N,N-didealkylation

  • Nitro-group reduction

  • O-glucuronidation

These biotransformations lead to the formation of inactive metabolites.

Experimental Protocols

Bioequivalence Study of Lercanidipine 10 mg Tablets
  • Study Design: A randomized, two-period, two-sequence, crossover bioequivalence study.

  • Subjects: 36 healthy adult male volunteers.

  • Drug Administration: A single oral dose of 10 mg lercanidipine test or reference formulation after an overnight fast.

  • Blood Sampling: Blood samples were collected at predefined time points up to 48 hours post-dose.

  • Analytical Method: Plasma concentrations of lercanidipine were determined using a validated UPLC-MS/MS method. Lercanidipine-d3 was used as the internal standard.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, and AUC0-inf were calculated using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflows

Lercanidipine_Metabolism cluster_pathways Metabolic Pathways Lercanidipine Lercanidipine CYP3A4 CYP3A4 Lercanidipine->CYP3A4 Extensive First-Pass Metabolism Aromatization Aromatization of Dihydropyridine Ring CYP3A4->Aromatization Hydroxylation Hydroxylation CYP3A4->Hydroxylation N_Dealkylation N-Dealkylation CYP3A4->N_Dealkylation Nitro_Reduction Nitro-Group Reduction CYP3A4->Nitro_Reduction Glucuronidation O-Glucuronidation CYP3A4->Glucuronidation Metabolites Inactive Metabolites Aromatization->Metabolites Hydroxylation->Metabolites N_Dealkylation->Metabolites Nitro_Reduction->Metabolites Glucuronidation->Metabolites

Caption: Metabolic pathways of lercanidipine mediated by CYP3A4.

Bioequivalence_Study_Workflow cluster_subjects Subject Participation cluster_analysis Sample Analysis and Data Processing Recruitment 36 Healthy Volunteers Dosing Single 10mg Oral Dose (Test or Reference) Recruitment->Dosing Washout Washout Period Dosing->Washout Sampling Blood Sampling (up to 48h post-dose) Dosing->Sampling Crossover Crossover Dosing Washout->Crossover Crossover->Sampling Analysis UPLC-MS/MS Analysis (Lercanidipine-d3 as IS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis BE_Assessment Bioequivalence Assessment PK_Analysis->BE_Assessment

Caption: Workflow of a typical bioequivalence study for lercanidipine.

The Deuterated Lercanidipine Concept: A Hypothetical Profile

While specific data on deuterated lercanidipine is not available, we can hypothesize its pharmacokinetic and metabolic profile based on the known effects of deuteration.

Potential Advantages of Deuterating Lercanidipine:
  • Improved Bioavailability: By slowing down first-pass metabolism by CYP3A4, deuteration could increase the systemic exposure of lercanidipine.

  • Longer Half-Life: A reduced rate of metabolism would likely lead to a longer elimination half-life.

  • Reduced Dosing Frequency: An extended half-life could potentially allow for less frequent dosing, improving patient compliance.

  • Altered Metabolite Profile: Deuteration could lead to a different ratio of metabolites, potentially reducing the formation of any metabolites that might contribute to off-target effects.

Hypothesized Changes in Pharmacokinetics and Metabolism:

Strategic deuteration at sites susceptible to CYP3A4-mediated metabolism could significantly alter the pharmacokinetic profile of lercanidipine.

Deuterated_Lercanidipine_Hypothesis cluster_lercanidipine Lercanidipine cluster_deuteration Deuteration Strategy cluster_impact Potential Pharmacokinetic Impact Lercanidipine_Structure Lercanidipine Structure (Sites for Deuteration) Deuteration Selective Deuteration at Metabolic Hotspots Lercanidipine_Structure->Deuteration Reduced_Metabolism Reduced CYP3A4 Metabolism Deuteration->Reduced_Metabolism Increased_Bioavailability Increased Bioavailability Reduced_Metabolism->Increased_Bioavailability Longer_HalfLife Longer Half-Life Reduced_Metabolism->Longer_HalfLife Altered_Metabolites Altered Metabolite Profile Reduced_Metabolism->Altered_Metabolites

Caption: Hypothesized impact of deuteration on lercanidipine pharmacokinetics.

Conclusion and Future Directions

Lercanidipine is an effective antihypertensive agent with a well-characterized pharmacokinetic and metabolic profile. While there is currently no public data on deuterated lercanidipine, the principles of deuterium substitution suggest that a deuterated analog could offer significant pharmacokinetic advantages, including improved bioavailability and a longer half-life. Further preclinical and clinical studies are warranted to investigate the potential of deuterated lercanidipine as a next-generation antihypertensive therapy. These studies should focus on quantifying the changes in pharmacokinetic parameters, fully characterizing the metabolic profile, and assessing the clinical efficacy and safety of the deuterated compound.

References

In Vitro Evaluation of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Lercanidipine, the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker Lercanidipine, is a potent antihypertensive agent. Its mechanism of action involves the selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2][3] (S)-Lercanidipine-d3 Hydrochloride is the deuterated analogue of (S)-Lercanidipine hydrochloride. While primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Lercanidipine in biological matrices, understanding its in vitro pharmacological profile is crucial for a comprehensive assessment.[2] This technical guide provides an in-depth overview of the in vitro evaluation of Lercanidipine, which serves as a surrogate for understanding the expected biological activity of its deuterated form. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included.

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker characterized by its high lipophilicity and vascular selectivity.[2] These properties contribute to its gradual onset of action and sustained antihypertensive effect with a reduced incidence of reflex tachycardia. The antihypertensive activity of Lercanidipine is primarily attributed to the (S)-enantiomer. The deuteration of (S)-Lercanidipine to (S)-Lercanidipine-d3 Hydrochloride is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to create a stable internal standard for mass spectrometry-based bioanalysis. While the substitution of hydrogen with deuterium is not expected to alter the fundamental mechanism of action, it can influence metabolic stability. This guide will focus on the established in vitro pharmacology of Lercanidipine.

Mechanism of Action

(S)-Lercanidipine exerts its therapeutic effect by binding to and blocking L-type voltage-gated calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells. This blockade inhibits the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance, which ultimately lowers blood pressure.

L_type_calcium_channel_signaling_pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Calcium Channel (Cav1.2) Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Relaxation Vasodilation (Relaxation) L_type_Ca_Channel->Relaxation Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to S_Lercanidipine (S)-Lercanidipine-d3 Hydrochloride S_Lercanidipine->L_type_Ca_Channel Blocks

Caption: Signaling pathway of (S)-Lercanidipine's action on L-type calcium channels.

Quantitative In Vitro Data for Lercanidipine

The following tables summarize key in vitro parameters for non-deuterated Lercanidipine. These values provide a benchmark for the expected activity of (S)-Lercanidipine-d3 Hydrochloride.

Table 1: Receptor Binding Affinity

RadioligandPreparationIC₅₀ (nM)Reference
--INVALID-LINK---PN 200-110Rat cardiac membranes1.8
--INVALID-LINK---PN 200-110Rat brain membranes2.5

Table 2: Functional Activity in Vascular Smooth Muscle

TissuePre-contraction AgentIC₅₀ (nM)Reference
Rabbit AortaKCl (80 mM)0.29 (at 4h)
Rat AortaKCl (80 mM)0.1

Table 3: Cytotoxicity Data

Cell LineAssayIC₅₀ (µM)Reference
SH-SY5Y (neuroblastoma)MTT31.48
PC3 (prostate cancer)MTT88.60
HEK293 (healthy)MTT> 50% viability reduction not reached

Experimental Protocols

Detailed methodologies for the in vitro evaluation of L-type calcium channel blockers are provided below.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the L-type calcium channel by competing with a radiolabeled ligand.

  • Materials:

    • Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat heart, brain, or cell lines like HEK293 expressing Ca_v1.2).

    • Radioligand: --INVALID-LINK---PN 200-110.

    • Test compound: (S)-Lercanidipine-d3 Hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the membrane preparation with varying concentrations of (S)-Lercanidipine-d3 Hydrochloride and a fixed concentration of --INVALID-LINK---PN 200-110.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of (S)-Lercanidipine-d3 Hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through L-type calcium channels in whole cells or isolated membrane patches.

  • Materials:

    • Cell line expressing L-type calcium channels (e.g., HEK293-Ca_v1.2, primary smooth muscle cells).

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pipette fabrication.

    • Internal (pipette) and external (bath) solutions. Barium (Ba²⁺) is often used as the charge carrier to enhance current and reduce Ca²⁺-dependent inactivation.

  • Procedure:

    • Form a high-resistance "giga-seal" between the patch pipette and the cell membrane.

    • Establish a whole-cell recording configuration by rupturing the cell membrane within the pipette tip.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV).

    • Obtain a stable baseline current recording.

    • Perfuse the cell with the external solution containing various concentrations of (S)-Lercanidipine-d3 Hydrochloride.

    • Measure the inhibition of the calcium current and determine the IC₅₀.

Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cell line expressing L-type calcium channels.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Depolarizing agent (e.g., KCl).

    • Fluorescence microplate reader (e.g., FLIPR).

  • Procedure:

    • Plate cells in a microplate and allow them to adhere.

    • Load the cells with a calcium-sensitive dye.

    • Incubate with varying concentrations of (S)-Lercanidipine-d3 Hydrochloride.

    • Stimulate the cells with a depolarizing agent (e.g., KCl) to open L-type calcium channels.

    • Measure the change in fluorescence intensity, which corresponds to the influx of calcium.

    • Calculate the inhibitory effect of (S)-Lercanidipine-d3 Hydrochloride and determine its IC₅₀.

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293-Cav1.2) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep binding_assay Radioligand Binding Assay assay_prep->binding_assay patch_clamp Patch-Clamp Electrophysiology assay_prep->patch_clamp calcium_flux Calcium Flux Assay assay_prep->calcium_flux compound_add Add (S)-Lercanidipine-d3 HCl binding_assay->compound_add patch_clamp->compound_add calcium_flux->compound_add data_acq Data Acquisition compound_add->data_acq data_analysis Data Analysis (IC₅₀ determination) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of L-type calcium channel blockers.

Conclusion

(S)-Lercanidipine-d3 Hydrochloride is an essential tool for the bioanalytical quantification of Lercanidipine. Based on the extensive in vitro data available for the non-deuterated parent compound, (S)-Lercanidipine-d3 Hydrochloride is expected to be a potent and selective L-type calcium channel blocker. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of (S)-Lercanidipine-d3 Hydrochloride and other novel dihydropyridine derivatives. While direct pharmacological studies on the deuterated compound are limited, its primary role as an internal standard is well-established, and its biological activity is presumed to mirror that of (S)-Lercanidipine. Any potential differences in its in vitro profile would likely arise from altered metabolic stability, a factor that can be investigated using appropriate in vitro metabolism assays.

References

(S)-Lercanidipine-d3 Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-Lercanidipine-d3 Hydrochloride. The information presented is critical for maintaining the integrity, purity, and potency of this compound during research and development activities. The data and protocols are primarily based on studies of Lercanidipine Hydrochloride, serving as a reliable surrogate for its deuterated analog due to the stable nature of deuterium substitution.

Summary of Stability Data

(S)-Lercanidipine-d3 Hydrochloride is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as extreme pH, oxidation, and photolysis. The following tables summarize the quantitative data from forced degradation studies on Lercanidipine Hydrochloride.

Table 1: Summary of Forced Degradation Studies of Lercanidipine Hydrochloride

Stress ConditionExposure TimeTemperatureDegradation (%)
Acidic (0.1 M HCl)24 hoursNot Specified8.18
Alkaline (0.1 N NaOH)100 minutesRoom Temperature44.0
Alkaline (0.1 M NaOH)24 hoursNot Specified7.24
Oxidative (3% H₂O₂)1 hour80°C15.0
Oxidative (3% H₂O₂)24 hoursNot Specified0.84
Thermal72 hours70°C6.0
Thermal24 hours60°C0.77
Photolytic (Sunlight)72 hoursNot Specified10.0
Photolytic (UV at 256nm)24 hoursNot Specified1.47

Data compiled from multiple sources. The specific conditions of each study may vary.

Table 2: Solution Stability of Lercanidipine Hydrochloride

Storage ConditionDurationStability
Aqueous Solution> 1 dayNot Recommended
Standard and Test Solutions (in Water:Methanol 30:70, v/v)Up to 36 hoursStable

Recommended Storage Conditions

To ensure the long-term stability of (S)-Lercanidipine-d3 Hydrochloride, the following storage conditions are recommended:

  • Temperature: Store in a cool place, with some suppliers recommending 2-8°C for optimal long-term stability[1][2]. For extended storage (≥4 years), -20°C is also cited[3].

  • Light: Protect from light[1][4]. The compound is sensitive to photolytic degradation.

  • Moisture: Store in a dry environment and keep the container tightly closed. The use of a desiccant is recommended.

  • Atmosphere: Store in a well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Lercanidipine Hydrochloride. These protocols are based on established stability-indicating HPLC methods.

Forced Degradation Study Protocol

This protocol outlines the experimental conditions for inducing degradation of the drug substance under various stress conditions to assess its intrinsic stability.

Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis:

    • Treat a known concentration of Lercanidipine Hydrochloride with 0.1 M hydrochloric acid.

    • Incubate the solution for 24 hours at a controlled temperature.

    • Neutralize the solution with an appropriate base.

    • Analyze the sample by a validated stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Treat a known concentration of Lercanidipine Hydrochloride with 0.1 M sodium hydroxide.

    • Incubate the solution for 24 hours at a controlled temperature.

    • Neutralize the solution with an appropriate acid.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Treat a known concentration of Lercanidipine Hydrochloride with a solution of 3% hydrogen peroxide.

    • Incubate the solution for 24 hours at a controlled temperature.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of Lercanidipine Hydrochloride to a constant temperature of 60°C for 24 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of Lercanidipine Hydrochloride to UV light at a wavelength of 256 nm for 24 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by HPLC.

Stability-Indicating HPLC Method

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

Chromatographic Conditions:

  • Column: A suitable C18 or C8 column (e.g., Zorbax SB C18, (50 × 4.6) mm, 1.8 μm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of (S)-Lercanidipine-d3 Hydrochloride of known concentrations.

  • Prepare samples from the forced degradation studies.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the parent compound and any degradation products.

  • Quantify the amount of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed standard.

Visualizations

Lercanidipine Mechanism of Action

Lercanidipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Lercanidipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Triggers Vasodilation Vasodilation Lercanidipine (S)-Lercanidipine-d3 Hydrochloride Lercanidipine->L_type_Ca_Channel Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of (S)-Lercanidipine-d3 Hydrochloride.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like (S)-Lercanidipine-d3 Hydrochloride, adhering to ICH guidelines.

Stability_Testing_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Stress & Storage cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation & Reporting Define_Protocol Define Stability Protocol (ICH Q1A Guidelines) Select_Batches Select Drug Substance Batches Define_Protocol->Select_Batches Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Select_Batches->Forced_Degradation Long_Term_Storage Long-term & Accelerated Storage Conditions Select_Batches->Long_Term_Storage Timepoint_Sampling Sample at Pre-defined Timepoints Forced_Degradation->Timepoint_Sampling Long_Term_Storage->Timepoint_Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Timepoint_Sampling->HPLC_Analysis Data_Analysis Analyze Degradation Profiles & Impurity Levels HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for a drug substance stability study.

Conclusion

(S)-Lercanidipine-d3 Hydrochloride is a stable molecule under controlled storage conditions. To maintain its integrity, it is crucial to protect it from light, moisture, and high temperatures. Forced degradation studies on the non-deuterated form, Lercanidipine Hydrochloride, reveal that it is most susceptible to degradation under alkaline conditions, followed by oxidative, photolytic, and acidic conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of the compound in their studies.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-Lercanidipine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lercanidipine-d3 Hydrochloride is a deuterated analog of (S)-Lercanidipine, the pharmacologically active enantiomer of the third-generation dihydropyridine calcium channel blocker, Lercanidipine.[1] Isotopic labeling with deuterium is a common strategy in drug development to modify pharmacokinetic properties, and (S)-Lercanidipine-d3 Hydrochloride is often utilized as an internal standard in bioanalytical studies for the accurate quantification of Lercanidipine. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties

The fundamental physicochemical properties of (S)-Lercanidipine-d3 Hydrochloride are summarized in the tables below. These parameters are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

General and Physical Properties
PropertyValueSource
Chemical Name 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[2]
Molecular Formula C₃₆H₃₉D₃ClN₃O₆[2]
Molecular Weight 651.21 g/mol [3]
Appearance Pale-Yellow Solid[4]
Melting Point 116-122 °C
Solubility Profile
SolventSolubilitySource
Water~5 µg/mL (practically insoluble)
0.1 N HCl0.123 mg/mL
Ethanol~2 mg/mL
MethanolReadily soluble
ChloroformReadily soluble
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~25 mg/mL
DMF:PBS (pH 7.2) (1:2)~0.3 mg/mL
Acidity
PropertyValueSource
pKa 6.83

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.

Synthesis of (S)-Lercanidipine-d3 Hydrochloride

The synthesis of (S)-Lercanidipine-d3 Hydrochloride involves a multi-step process, beginning with the synthesis of the lercanidipine parent nucleus, followed by esterification with a deuterated side chain, and finally conversion to the hydrochloride salt. The general workflow is depicted in the diagram below.

G Synthesis Workflow for (S)-Lercanidipine-d3 Hydrochloride cluster_0 Parent Nucleus Synthesis cluster_1 Deuterated Side Chain Synthesis cluster_2 Final Assembly and Salt Formation start Starting Materials (e.g., 3-nitrobenzaldehyde, methyl acetoacetate) condensation Hantzsch Dihydropyridine Synthesis start->condensation hydrolysis Selective Ester Hydrolysis condensation->hydrolysis parent_nucleus (S)-2,6-dimethyl-5-(methoxycarbonyl) -4-(3-nitrophenyl)-1,4-dihydropyridine -3-carboxylic acid hydrolysis->parent_nucleus esterification Esterification parent_nucleus->esterification side_chain_start Starting Materials for Side Chain deuteration Introduction of d3-methyl group side_chain_start->deuteration side_chain_alcohol 2-(N-(3,3-diphenylpropyl) -N-(methyl-d3)amino)-2-methylpropan-1-ol deuteration->side_chain_alcohol side_chain_alcohol->esterification free_base (S)-Lercanidipine-d3 (Free Base) esterification->free_base hcl_salt Hydrochloride Salt Formation free_base->hcl_salt final_product (S)-Lercanidipine-d3 Hydrochloride hcl_salt->final_product

Caption: General synthetic route for (S)-Lercanidipine-d3 Hydrochloride.

Protocol:

  • Parent Nucleus Synthesis: The chiral dihydropyridine parent nucleus is synthesized via an asymmetric Hantzsch reaction or by resolution of the racemic mixture. This typically involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a β-aminocrotonate derivative.

  • Deuterated Side Chain Synthesis: The side chain alcohol, 2-(N-(3,3-diphenylpropyl)-N-(methyl-d3)amino)-2-methylpropan-1-ol, is prepared. This involves the N-alkylation of a suitable precursor with a deuterated methylating agent (e.g., iodomethane-d3).

  • Esterification: The parent nucleus carboxylic acid is coupled with the deuterated side chain alcohol. This can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.

  • Hydrochloride Salt Formation: The resulting (S)-Lercanidipine-d3 free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The final product is purified by recrystallization from an appropriate solvent system to yield high-purity (S)-Lercanidipine-d3 Hydrochloride.

Melting Point Determination

Protocol (Capillary Method):

  • A small, finely powdered sample of (S)-Lercanidipine-d3 Hydrochloride is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination

Protocol (Shake-Flask Method):

  • An excess amount of (S)-Lercanidipine-d3 Hydrochloride is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of (S)-Lercanidipine-d3 Hydrochloride in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

UV-Vis Spectrophotometry

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of (S)-Lercanidipine-d3 Hydrochloride in a suitable solvent (e.g., methanol or ethanol) is scanned over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For Lercanidipine Hydrochloride, a λmax is typically observed around 239 nm.

  • Quantitative Analysis:

    • A series of standard solutions of known concentrations are prepared.

    • The absorbance of the standard solutions and the sample solution is measured at the λmax.

    • A calibration curve of absorbance versus concentration is plotted using the standard solutions.

    • The concentration of the sample solution is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Protocol (Isocratic Reversed-Phase):

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) in a fixed ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the λmax (e.g., 240 nm).

  • Injection Volume: A fixed volume (e.g., 20 µL) of the sample and standard solutions is injected.

  • Quantification: The peak area of (S)-Lercanidipine-d3 Hydrochloride is compared to that of standard solutions of known concentrations to determine its concentration.

Mechanism of Action

(S)-Lercanidipine exerts its therapeutic effect by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This action is primarily mediated through the inhibition of L-type and T-type voltage-gated calcium channels.

G Mechanism of Action of (S)-Lercanidipine cluster_0 Vascular Smooth Muscle Cell SLerc (S)-Lercanidipine-d3 Hydrochloride LType L-type Ca2+ Channel SLerc->LType Blocks TType T-type Ca2+ Channel SLerc->TType Blocks Ca_influx Ca2+ Influx MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_influx->MLCK Contraction Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP Decreased Blood Pressure Vasodilation->BP

Caption: Signaling pathway of (S)-Lercanidipine's antihypertensive effect.

The blockade of these calcium channels leads to a decrease in intracellular calcium concentration. This, in turn, inhibits the activation of myosin light chain kinase, resulting in the relaxation of vascular smooth muscle. The subsequent vasodilation leads to a reduction in total peripheral resistance and, consequently, a lowering of blood pressure. The (S)-enantiomer is reported to have a significantly higher affinity for the L-type calcium channel compared to the (R)-enantiomer.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of (S)-Lercanidipine-d3 Hydrochloride. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this important compound. A thorough understanding of these properties is fundamental to its effective application in both preclinical and clinical research settings.

References

(S)-Lercanidipine-d3 Hydrochloride: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lercanidipine-d3 Hydrochloride is a deuterated, stable isotope-labeled form of the active (S)-enantiomer of Lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] As a highly selective and potent inhibitor of L-type calcium channels, it plays a crucial role in cardiovascular research by enabling detailed investigation into the mechanisms of calcium channel modulation and its downstream effects.[1] The incorporation of deuterium provides a valuable tool for pharmacokinetic and metabolic studies, offering a distinct mass signature for tracer analysis without altering the fundamental pharmacological properties of the parent compound. This technical guide provides an in-depth overview of (S)-Lercanidipine-d3 Hydrochloride, its mechanism of action, experimental applications, and relevant protocols for cardiovascular research.

Physicochemical Properties and Synthesis

(S)-Lercanidipine-d3 Hydrochloride is a stable, labeled compound used as a calcium channel protein inhibitor in research settings.[3] While specific synthesis details for the deuterated form are proprietary, the general synthesis of Lercanidipine Hydrochloride involves a multi-step process culminating in the formation of the dihydropyridine ring and subsequent hydrochloride salt formation.[1]

Table 1: Physicochemical Properties of (S)-Lercanidipine-d3 Hydrochloride

PropertyValueReference
Molecular FormulaC₃₆H₃₉D₃ClN₃O₆
Molecular Weight651.21 g/mol
AppearanceNot specified in literature-
SolubilityNot specified in literature-

Mechanism of Action in the Cardiovascular System

(S)-Lercanidipine-d3 Hydrochloride exerts its primary effect by blocking L-type calcium channels, predominantly in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathways Modulated by (S)-Lercanidipine

(S)-Lercanidipine has been shown to modulate several key signaling pathways involved in cardiovascular function and pathology:

  • Ras-MEK1/2-ERK1/2 Pathway: Lercanidipine inhibits the proliferation of vascular smooth muscle cells (VSMCs) by inactivating the Ras-MEK1/2-ERK1/2 signaling cascade. This pathway is a critical regulator of cell growth and differentiation.

  • PI3K-Akt Pathway: The anti-proliferative effects of Lercanidipine also involve the inhibition of the PI3K-Akt pathway, another essential signaling route for cell survival and growth.

  • Reactive Oxygen Species (ROS) Reduction: Lercanidipine has been demonstrated to reduce intracellular reactive oxygen species, which are implicated in various cardiovascular diseases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTypeCaChannel L-type Ca²⁺ Channel Ca_ion Ca²⁺ LTypeCaChannel->Ca_ion Influx GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras PI3K PI3K GrowthFactorReceptor->PI3K S_Lercanidipine (S)-Lercanidipine-d3 Hydrochloride S_Lercanidipine->LTypeCaChannel Inhibits ROS ROS S_Lercanidipine->ROS Reduces MEK1_2 MEK1/2 Ras->MEK1_2 Akt Akt PI3K->Akt ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes ERK1_2->Proliferation Promotes ROS->Ras

Caption: Signaling pathways modulated by (S)-Lercanidipine-d3 Hydrochloride.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and in vitro activity of Lercanidipine.

Table 2: In Vivo Efficacy of Lercanidipine in Hypertensive Patients

DoseSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Reference
10 mg/day11.010.4
20 mg/day13.013.0

Table 3: In Vitro Vasoselectivity of Dihydropyridine Calcium Antagonists

CompoundIC₅₀ Aorta (nM)IC₅₀ Heart Ventricle (nM)Vasoselectivity Ratio (Heart/Aorta)Reference
Lercanidipine0.6438730
Lacidipine2.5483193
Amlodipine105997595
Felodipine191146
Nitrendipine12363

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cardiovascular effects of (S)-Lercanidipine-d3 Hydrochloride.

Measurement of Intracellular Calcium Concentration using Fluo-3 AM

This protocol describes the measurement of intracellular calcium concentration in vascular smooth muscle cells (VSMCs) using the fluorescent indicator Fluo-3 acetoxymethyl (AM) ester.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • DMEM/F12 medium supplemented with 10% FBS

  • Fluo-3 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • (S)-Lercanidipine-d3 Hydrochloride stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Dye Loading:

    • Prepare a 1 mM Fluo-3 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 solution in DMSO.

    • Prepare the loading solution by mixing 4 µL of Fluo-3 AM stock and 4 µL of Pluronic F-127 solution in 10 mL of HBSS to a final concentration of 4 µM Fluo-3 AM.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment: Add HBSS containing various concentrations of (S)-Lercanidipine-d3 Hydrochloride to the wells.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 525 nm.

    • Record a baseline fluorescence before adding a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response, followed by a chelating agent (e.g., EGTA) to determine the minimal fluorescence.

Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)

This protocol details the assessment of VSMC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • DMEM/F12 medium supplemented with 10% FBS

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed VSMCs in a 96-well plate at 1 x 10⁴ cells/well. After 24 hours, serum-starve the cells for another 24 hours, then treat with various concentrations of (S)-Lercanidipine-d3 Hydrochloride in the presence of a mitogen (e.g., PDGF).

  • BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-24 hours.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour.

    • Wash and incubate with an HRP-conjugated secondary antibody for 30 minutes.

  • Color Development and Measurement:

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

VSMC_Proliferation_Workflow start Start seed_cells Seed VSMCs in 96-well plate start->seed_cells serum_starve Serum-starve cells seed_cells->serum_starve treat Treat with (S)-Lercanidipine-d3 HCl and Mitogen (e.g., PDGF) serum_starve->treat add_brdu Add BrdU labeling solution treat->add_brdu incubate_brdu Incubate for 2-24 hours add_brdu->incubate_brdu fix_denature Fix and denature cells incubate_brdu->fix_denature add_primary_ab Add anti-BrdU primary antibody fix_denature->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_tmb Add TMB substrate add_secondary_ab->add_tmb stop_reaction Add stop solution add_tmb->stop_reaction measure_abs Measure absorbance at 450 nm stop_reaction->measure_abs end End measure_abs->end

Caption: Workflow for VSMC proliferation assay using BrdU incorporation.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 in VSMCs treated with (S)-Lercanidipine-d3 Hydrochloride.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • (S)-Lercanidipine-d3 Hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat VSMCs with (S)-Lercanidipine-d3 Hydrochloride and a stimulant (e.g., PDGF). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • (S)-Lercanidipine-d3 Hydrochloride

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate as described previously.

  • Dye Loading:

    • Prepare a 20 µM DCFH-DA working solution in serum-free medium.

    • Wash cells once with serum-free medium.

    • Add 100 µL of DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and add medium containing various concentrations of (S)-Lercanidipine-d3 Hydrochloride and an ROS inducer (e.g., H₂O₂).

  • Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This protocol provides a general framework for recording L-type calcium currents in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • External solution (Tyrode's solution containing specific channel blockers)

  • Internal (pipette) solution (containing Cs⁺ to block K⁺ currents)

  • (S)-Lercanidipine-d3 Hydrochloride

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -80 mV to inactivate Na⁺ and T-type Ca²⁺ channels.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca²⁺ currents.

  • Drug Application: Perfuse the cell with an external solution containing (S)-Lercanidipine-d3 Hydrochloride at various concentrations.

  • Data Analysis: Measure the peak inward current at each voltage step before and after drug application to determine the concentration-dependent inhibition.

Conclusion

(S)-Lercanidipine-d3 Hydrochloride is an indispensable tool for cardiovascular research, facilitating precise investigations into the role of L-type calcium channels in health and disease. Its deuterated nature makes it particularly suitable for pharmacokinetic and metabolic studies. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound on cellular signaling, proliferation, and ion channel function, ultimately contributing to a deeper understanding of cardiovascular physiology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Note: (S)-Lercanidipine-d3 Hydrochloride as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It is a chiral compound, with the (S)-enantiomer being the more pharmacologically active form. Accurate and reliable quantification of lercanidipine and its enantiomers in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[3][4]

The use of a stable isotopically labeled internal standard is paramount for robust and accurate LC-MS/MS quantification.[5] A deuterated internal standard, such as (S)-Lercanidipine-d3 Hydrochloride, is considered the gold standard as it shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects, variations in extraction recovery, and instrument response. (S)-Lercanidipine-d3 Hydrochloride is a suitable internal standard for the quantitative analysis of both racemic lercanidipine and its individual enantiomers.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, (S)-Lercanidipine-d3, is added to the biological sample (e.g., plasma) at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference introduced by the deuterium atoms. Any variations encountered during the analytical process will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to highly accurate and precise quantification.

Experimental Protocols

This section details the methodologies for the analysis of lercanidipine and its enantiomers in human plasma using (S)-Lercanidipine-d3 Hydrochloride as an internal standard. The protocols are based on validated methods from published research.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the determination of lercanidipine in human plasma.

  • Materials:

    • Human plasma samples

    • (S)-Lercanidipine-d3 Hydrochloride internal standard working solution (40.0 ng/mL in methanol:water 50:50, v/v)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phenomenex Strata-X solid-phase extraction cartridges

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 100 µL of human plasma in a polypropylene tube, add a specified volume of the (S)-Lercanidipine-d3 internal standard working solution.

    • Vortex the mixture for 30 seconds.

    • Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1.0 mL of water.

    • Elute the analyte and internal standard with 1.0 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a specific volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the determination of lercanidipine in human plasma.

  • Materials:

    • Human plasma samples

    • (S)-Lercanidipine-d3 Hydrochloride internal standard working solution

    • Extraction solvent (e.g., n-hexane:ethyl acetate 50:50, v/v)

    • Reconstitution solvent (mobile phase)

  • Procedure:

    • To a specific volume of plasma, add the internal standard solution.

    • Add the extraction solvent.

    • Vortex the mixture for an extended period (e.g., 3 minutes).

    • Centrifuge the sample to separate the organic and aqueous layers (e.g., at 4000 rpm for 20 minutes).

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 50°C).

    • Reconstitute the dried residue in a known volume of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Methodologies

The following tables summarize the liquid chromatography and mass spectrometry conditions used for the analysis of lercanidipine and its enantiomers with (S)-Lercanidipine-d3 as the internal standard.

Table 1: Liquid Chromatography (LC) Conditions

ParameterChiral Separation of EnantiomersRacemic Lercanidipine Analysis
LC System High-Performance Liquid ChromatographyUltra-Performance Liquid Chromatography
Column Lux 3μ Cellulose-3, 150×4.6 mmUPLC BEH C18, 50mm×2.1mm, 1.7µm
Mobile Phase 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 V/V)Acetonitrile and water with 0.2% v/v formic acid
Flow Rate 1.0 mL/min0.30 mL/min
Column Temp. 40°CNot specified
Injection Vol. Not specifiedNot specified
Run Time 16 minNot specified

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterChiral Separation of EnantiomersRacemic Lercanidipine Analysis
MS System API 4000 (AB Sciex)Not specified
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
MRM Transitions Not specifiedLercanidipine: m/z 612.2 → 280.1
Lercanidipine-d3 (IS): m/z 615.2 → 283.1
Cone Voltage Not specified70 V for both analyte and IS
Collision Energy Not specified30 eV for both analyte and IS
Dwell Time Not specified100 ms

Quantitative Data Summary

The use of (S)-Lercanidipine-d3 as an internal standard has demonstrated excellent performance in various validated methods. The following tables summarize the key quantitative parameters.

Table 3: Calibration and Linearity

Analyte(s)MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
(R)- and (S)-LercanidipineHuman Plasma0.041 to 25≥ 0.995
LercanidipineHuman Plasma0.010–20.0≥ 0.9996
LercanidipineHuman Plasma0.015-8.0Not specified
LercanidipineHuman Plasma0.05-20.00.9994
LercanidipineHuman Plasma0.025 to 10≥ 0.9986

Table 4: Precision and Accuracy

Analyte(s)MatrixInter-batch Precision (% CV)Inter-batch Accuracy (%)Reference
(R)- and (S)-LercanidipineHuman Plasma0.87% to 2.70%99.84% to 100.6%
LercanidipineHuman Plasma< 5.8%Not specified
LercanidipineHuman Plasma< 15%Not specified
LercanidipineHuman Plasma< 11.7%94.4-114.8%

Table 5: Sensitivity and Recovery

AnalyteMatrixLLOQ (ng/mL)Mean Extraction RecoveryReference
LercanidipineHuman Plasma0.010> 94%
LercanidipineHuman Plasma0.015Not specified

Visualizations

Diagram 1: General Experimental Workflow

LC-MS/MS Workflow for Lercanidipine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with (S)-Lercanidipine-d3 HCl (IS) Plasma->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Pharmacokinetic Data Quantification->Results

Caption: General workflow for the quantification of lercanidipine in plasma.

Diagram 2: Rationale for Using a Deuterated Internal Standard

Rationale for Deuterated Internal Standard cluster_process Analytical Process cluster_output Result Analyte Lercanidipine (Analyte) SamplePrep Sample Preparation (e.g., Extraction Loss) Analyte->SamplePrep IS (S)-Lercanidipine-d3 (IS) IS->SamplePrep Ionization MS Ionization (Matrix Effects) SamplePrep->Ionization Co-elution Ratio Constant Analyte/IS Ratio Ionization->Ratio AccurateQuant Accurate & Precise Quantification Ratio->AccurateQuant

Caption: How a deuterated internal standard corrects for analytical variability.

References

Bioanalytical Method for Lercanidipine Quantification in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of lercanidipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines a detailed protocol for a robust and sensitive bioanalytical method for the determination of lercanidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), lercanidipine-d3. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Reference Standards: Lercanidipine hydrochloride (purity ≥99.5%) and Lercanidipine-d3 hydrochloride (purity ≥99.5%).

  • Solvents: HPLC grade methanol, acetonitrile, and n-hexane; analytical grade ethyl acetate and formic acid.

  • Reagents: Ammonium formate, deionized water.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column, such as a Symmetry C18 (75 x 4.6 mm, 3.5 µm) or a UPLC BEH C18 (50mm × 2.1mm, 1.7µm), is recommended.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of lercanidipine and lercanidipine-d3 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up the volume to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of lercanidipine by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.

  • Internal Standard Working Solution (40 ng/mL):

    • Dilute the lercanidipine-d3 stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 40 ng/mL.

  • Calibration Curve Standards and Quality Control Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, LQC, MQC, HQC).

Sample Preparation

Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

2.4.1. Solid-Phase Extraction (SPE) Protocol

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (40 ng/mL lercanidipine-d3).

  • Vortex the samples for 30 seconds.

  • Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.4.2. Liquid-Liquid Extraction (LLE) Protocol

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 5 mL of a mixture of n-hexane and ethyl acetate (50:50, v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 20 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness at 50°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (20:80, v/v) or a gradient of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 0.2 mL/min to 0.6 mL/min depending on the column dimensions.

  • Column Temperature: 30°C to 38°C.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lercanidipine: m/z 612.2 → 280.1/280.2

    • Lercanidipine-d3: m/z 615.2 → 283.1

Data Presentation

Calibration Curve

The method was found to be linear over a concentration range of 0.010 to 20.0 ng/mL.

ParameterValue
Concentration Range0.010 - 20.0 ng/mL
Correlation Coefficient (r²)≥ 0.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ QC0.010< 15%< 15%85 - 115%85 - 115%
LQC0.030< 15%< 15%85 - 115%85 - 115%
MQC8.00< 15%< 15%85 - 115%85 - 115%
HQC16.0< 15%< 15%85 - 115%85 - 115%

Data synthesized from reported acceptable criteria in literature.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Lercanidipine> 94%Minimal
Lercanidipine-d3> 94%Minimal

Data based on reported high recovery values.

Stability

Lercanidipine was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability (%)
Room Temperature5 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-term Storage (-20°C)60 daysStable
Post-preparative (Autosampler)24 hoursStable

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Lercanidipine-d3 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Bioanalytical workflow for lercanidipine quantification.

Logical Relationship of Method Validation

validation_relationship cluster_parameters Validation Parameters method Bioanalytical Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability accuracy->precision recovery->matrix_effect

Caption: Key parameters for bioanalytical method validation.

References

Application Notes: Quantitative Analysis of Lercanidipine in Human Plasma by LC-MS/MS with (S)-Lercanidipine-d3 HCl Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable quantification of lercanidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of lercanidipine in human plasma using a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, (S)-Lercanidipine-d3 HCl, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Analytical Method Overview

The method involves the extraction of lercanidipine and the internal standard from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.

Instrumentation and Materials

  • UPLC System: Waters Acquity UPLC system or equivalent

  • Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent

  • Reagents and Solvents:

    • Lercanidipine hydrochloride reference standard

    • (S)-Lercanidipine-d3 HCl (Internal Standard)[1]

    • HPLC grade methanol, acetonitrile, n-hexane, and ethyl acetate

    • Formic acid and ammonium formate

    • Ultrapure water

    • Human plasma (blank)

  • SPE Cartridges: Phenomenex Strata-X (30 mg, 1 mL) or equivalent

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated analytical method.

Table 1: LC-MS/MS Parameters

ParameterLercanidipine(S)-Lercanidipine-d3
Precursor Ion (m/z) 612.2615.2
Product Ion (m/z) 280.1283.1
Cone Voltage (V) 7070
Collision Energy (eV) 3030

Data sourced from a study using lercanidipine-d3 as an internal standard.[2]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.010 - 20.0 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.9986[4]
Intra-batch Precision (% CV) < 5.8%[3]
Inter-batch Precision (% CV) < 5.8%
Mean Extraction Recovery > 94%
Lower Limit of Quantification (LLOQ) 0.010 ng/mL

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (100 µg/mL): Prepare separate stock solutions of lercanidipine and (S)-Lercanidipine-d3 HCl in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lercanidipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution (40.0 ng/mL): Dilute the (S)-Lercanidipine-d3 HCl stock solution in methanol:water (50:50, v/v).

  • Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

2. Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates the SPE workflow:

SPE_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL (S)-Lercanidipine-d3 HCl (40 ng/mL) start->add_is vortex1 Vortex for 10s add_is->vortex1 condition Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) load Load Sample onto SPE Cartridge condition->load Sample Application wash Wash Cartridge (1 mL Water, then 1 mL 10% Methanol) load->wash Interference Removal elute Elute with 1 mL Methanol wash->elute Analyte Collection evaporate Evaporate Eluate to Dryness (Nitrogen Stream at 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Protocol Steps:

  • To 100 µL of plasma sample, add 25 µL of the (S)-Lercanidipine-d3 HCl internal standard working solution (40.0 ng/mL).

  • Vortex the sample for 10 seconds.

  • Condition a Phenomenex Strata-X SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

3. UPLC-MS/MS Analysis

The logical flow of the analytical process is depicted below:

Analytical_Workflow sample Prepared Sample uplc UPLC Separation (BEH C18 Column) sample->uplc esi Electrospray Ionization (ESI) (Positive Mode) uplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Q2) (Collision Cell - CID) ms1->ms2 Fragment ms3 Quadrupole 3 (Q3) (Product Ion Selection) ms2->ms3 detector Detector ms3->detector data Data Acquisition & Processing detector->data

UPLC-MS/MS Analytical Workflow

Chromatographic Conditions:

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and acetonitrile (10:90, v/v).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 2.2 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 740 L/h

  • MRM Transitions:

    • Lercanidipine: 612.2 → 280.1

    • (S)-Lercanidipine-d3: 615.2 → 283.1

4. Data Analysis

Quantification is performed by calculating the peak area ratio of lercanidipine to the internal standard, (S)-Lercanidipine-d3 HCl. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of lercanidipine in the QC and unknown samples is determined by interpolation from the linear regression of the calibration curve.

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of lercanidipine in human plasma. The use of (S)-Lercanidipine-d3 HCl as an internal standard ensures the reliability of the results, making this method highly suitable for regulated bioanalytical studies.

References

Application of (S)-Lercanidipine-d3 Hydrochloride in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lercanidipine-d3 Hydrochloride , a deuterated analog of the active (S)-enantiomer of the antihypertensive drug Lercanidipine, serves as a crucial internal standard in bioanalytical methods for pharmacokinetic studies. Its use, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensures accurate and precise quantification of Lercanidipine and its enantiomers in biological matrices such as human plasma. This application note details the use of (S)-Lercanidipine-d3 Hydrochloride in such studies, providing key pharmacokinetic data, experimental protocols, and visual workflows.

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is administered as a racemic mixture, but the antihypertensive activity is mainly attributed to the (S)-enantiomer.[2][3] Pharmacokinetic studies have revealed enantioselective disposition of Lercanidipine, with the (S)-enantiomer exhibiting higher plasma concentrations than the (R)-enantiomer.[4][5]

Quantitative Pharmacokinetic Data

The use of deuterated internal standards like (S)-Lercanidipine-d3 Hydrochloride allows for the precise determination of pharmacokinetic parameters of Lercanidipine's enantiomers. Below is a summary of key pharmacokinetic data from a study in healthy volunteers following a single oral dose of 20 mg racemic Lercanidipine.

Parameter(S)-Lercanidipine(R)-LercanidipineReference
Cmax (ng/mL) 2.0711.681
AUC(0-24) (ng·h/mL) 12.35210.063
Cl/f (L/h) 732.161891.84

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cl/f: Apparent total clearance.

The data clearly indicates that the (S)-enantiomer has a higher maximum concentration and overall exposure compared to the (R)-enantiomer, highlighting the stereoselective pharmacokinetics of the drug.

Experimental Protocols

The following protocols are compiled from established LC-MS/MS methods for the enantioselective analysis of Lercanidipine in human plasma using a deuterated internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines the extraction of Lercanidipine enantiomers and the internal standard from human plasma.

  • Sample Thawing: Frozen human plasma samples are thawed at room temperature.

  • Internal Standard Spiking: To 100 µL of human plasma, add the internal standard solution (Lercanidipine-d3).

  • SPE Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes and the internal standard from the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol describes the chromatographic separation and mass spectrometric detection of Lercanidipine enantiomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A chiral column is essential for separating the (S) and (R) enantiomers (e.g., Lux 3μ Cellulose-3, 150×4.6 mm).

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of 0.2% aqueous ammonia solution and acetonitrile (55:45 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: The volume of the reconstituted sample injected into the LC system.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lercanidipine: m/z 612.2 → 280.1

      • Lercanidipine-d3 (Internal Standard): m/z 615.2 → 283.1

Visualizations

Mechanism of Action: L-type Calcium Channel Blockade

Lercanidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. The (S)-enantiomer has a significantly higher affinity for these channels.

cluster_inhibition Lercanidipine (S)-Lercanidipine Ca_Channel L-type Calcium Channel Lercanidipine->Ca_Channel Binds to and inhibits Ca_Influx Ca²⁺ Influx Lercanidipine->Ca_Influx Blocks Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Inhibition leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Mechanism of Action of (S)-Lercanidipine.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Lercanidipine using (S)-Lercanidipine-d3 Hydrochloride as an internal standard.

cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Drug_Admin Oral Administration of Racemic Lercanidipine Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with (S)-Lercanidipine-d3 HCl Plasma_Separation->IS_Spiking SPE Solid Phase Extraction IS_Spiking->SPE LCMS Chiral LC-MS/MS Analysis SPE->LCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition PK_Analysis Pharmacokinetic Modeling Data_Acquisition->PK_Analysis Results Determination of Cmax, AUC, etc. PK_Analysis->Results

References

Application Note and Protocol for Solid-Phase Extraction of Lercanidipine using (S)-Lercanidipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of lercanidipine in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of lercanidipine from human plasma using (S)-Lercanidipine-d3 as an internal standard (IS). The subsequent analysis is performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high recovery, sensitivity, and reproducibility for the determination of lercanidipine.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Reference Standards: Lercanidipine hydrochloride and (S)-Lercanidipine-d3 hydrochloride.[1]

  • Solvents: HPLC grade methanol and acetonitrile.[1]

  • Reagents: Bio-ultra grade ammonium formate and LC-MS grade formic acid.[1]

  • SPE Cartridges: Phenomenex Strata™-X (30 mg, 1 mL) or equivalent polymeric reversed-phase SPE cartridges.

  • Biological Matrix: Human plasma (heparinized).

  • Preparation of Stock and Working Solutions:

    • Lercanidipine Stock Solution (100 µg/mL): Dissolve 1.0 mg of lercanidipine hydrochloride in 10.0 mL of methanol.

    • (S)-Lercanidipine-d3 Stock Solution (100 µg/mL): Dissolve 1.0 mg of (S)-Lercanidipine-d3 in 10.0 mL of methanol.

    • (S)-Lercanidipine-d3 Working Solution (40.0 ng/mL): Further dilute the (S)-Lercanidipine-d3 stock solution in a mixture of methanol and water (50:50, v/v).

    • Calibration Standards (CSs) and Quality Control (QC) Samples: Prepare by spiking blank human plasma with the appropriate stock solutions to achieve the desired concentrations.

2. Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated method for the extraction of lercanidipine from human plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Take 100 µL of the plasma sample (or CS/QC sample) and place it into a clean microcentrifuge tube.

    • Add a specific volume of the (S)-Lercanidipine-d3 working solution as the internal standard.

  • SPE Cartridge Conditioning:

    • Condition the Phenomenex Strata-X SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of purified water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.

    • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • Chromatographic Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: An isocratic mobile phase is typically used. A representative mobile phase could be a mixture of acetonitrile and an aqueous buffer like ammonium formate.

  • Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • MRM Transitions:

    • Lercanidipine: m/z 612.2 → 280.2

    • (S)-Lercanidipine-d3: The transition for the deuterated internal standard will be slightly different due to the mass shift. For example, a similar method used a transition of m/z 285.1 → 193.1 for a different deuterated standard, indicating the specific transition for (S)-Lercanidipine-d3 would need to be determined.

Data Presentation

The following table summarizes the quantitative data obtained from a validated bioanalytical method for lercanidipine using a similar SPE protocol and lercanidipine-d3 as the internal standard.

ParameterResultReference
Linearity Range 0.010–20.0 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Mean Extraction Recovery (Lercanidipine) >94% (varied from 94.3% to 98.6% across QC levels)
Mean Extraction Recovery (Lercanidipine-d3) >94% (varied from 94.1% to 97.5% across QC levels)
Lower Limit of Quantification (LLOQ) 0.010 ng/mL
Inter-batch and Intra-batch Precision (% CV) <5.8%
Inter-batch Accuracy 99.84% to 100.6%

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma_sample 100 µL Human Plasma add_is Add (S)-Lercanidipine-d3 Internal Standard plasma_sample->add_is vortex Vortex add_is->vortex load Load Sample vortex->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Lercanidipine.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-Lercanidipine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-Lercanidipine-d3 Hydrochloride in biological matrices. The described protocol, utilizing a deuterated internal standard, is suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and sensitive quantification of Lercanidipine and its metabolites is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as (S)-Lercanidipine-d3 Hydrochloride, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing. This document provides a detailed protocol for the analysis of (S)-Lercanidipine-d3 Hydrochloride.

Experimental

Materials and Reagents
  • (S)-Lercanidipine-d3 Hydrochloride (Reference Standard)

  • Lercanidipine Hydrochloride (Reference Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Sample Preparation

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.[2][3][4][5]

Protocol:

  • To 100 µL of plasma, add the internal standard ((S)-Lercanidipine-d3 Hydrochloride) solution.

  • Condition a Phenomenex Strata-X SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Alternatively, liquid-liquid extraction (LLE) or protein precipitation can be employed. For LLE, a mixture of n-hexane and ethyl acetate can be used as the extraction solvent. For protein precipitation, acetonitrile or methanol is commonly used.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.

Chromatographic Conditions:

ParameterValue
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Methanol or Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A typical isocratic condition is 10:90 (A:B).
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 35 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Mass Spectrometry Settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 100 - 150 °C
Desolvation Gas Flow Optimized for the specific instrument
Collision Gas Argon

MRM Transitions:

The following MRM transitions should be monitored. The precursor ion for (S)-Lercanidipine-d3 will be 3 mass units higher than that of Lercanidipine, and the fragment ion may also show a corresponding shift depending on the location of the deuterium atoms.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lercanidipine612.2280.17030
(S)-Lercanidipine-d3 (IS)615.2283.17030

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of Lercanidipine into the blank biological matrix. The concentration range should cover the expected sample concentrations. A linear range of 0.010 to 20.0 ng/mL has been previously validated.

  • Quality Control Samples: Low, medium, and high concentration quality control (QC) samples should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Calculations: The concentration of Lercanidipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard ((S)-Lercanidipine-d3) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC UPLC/HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Lercanidipine.

logical_relationship Analyte (S)-Lercanidipine-d3 HCl Method LC-MS/MS Analyte->Method Ionization ESI (+) Method->Ionization Detection MRM Method->Detection Separation Reversed-Phase HPLC/UPLC Method->Separation Quantification Internal Standard Calibration Method->Quantification Application Pharmacokinetic Studies Quantification->Application

Caption: Key components of the analytical method for (S)-Lercanidipine-d3 HCl.

References

Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique widely used in drug development, clinical research, and environmental analysis. However, its accuracy and precision can be significantly compromised by matrix effects, which are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is considered the gold standard for mitigating these effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of deuterated standards to correct for matrix effects in mass spectrometry.

Introduction to Matrix Effects and the Role of Deuterated Standards

Matrix effects arise from the competition for ionization between the analyte of interest and co-eluting matrix components in the mass spectrometer's ion source.[2] These interferences can be highly variable and unpredictable, posing a significant challenge to the development of robust quantitative assays.[3]

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Since the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization. However, it can be distinguished by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to the sample prior to extraction, it can serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, which normalizes for signal fluctuations caused by matrix effects, leading to more accurate and precise results.

Key Considerations for Using Deuterated Internal Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.

  • Position of Deuteration: Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix components. Exchangeable protons, such as those on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, should be avoided.

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic overlap. Typically, a mass difference of at least three mass units is recommended for small molecules.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard due to differences in lipophilicity. If this shift occurs in a region of variable ion suppression, it can lead to differential matrix effects and inaccurate quantification.

Experimental Protocols

Protocol for Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of an analyte and its deuterated internal standard.

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank matrix (e.g., human plasma, urine)

  • Mobile phase or a clean solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the mobile phase or a clean solvent at a known concentration (e.g., the mid-point of the calibration curve).

    • Set 2 (Post-Extraction Spike): Extract the blank matrix using the intended sample preparation method. Add the analyte and the deuterated internal standard to the final, clean extract at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Add the analyte and the deuterated internal standard to the blank matrix before the extraction process, again at the same concentration.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Matrix Effect (ME %): Calculate the matrix effect using the peak areas from Set 1 and Set 2. ME % = (Peak Area in Set 2 / Peak Area in Set 1) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (RE %): Calculate the extraction recovery using the peak areas from Set 2 and Set 3. RE % = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Process Efficiency (PE %): Calculate the overall process efficiency using the peak areas from Set 1 and Set 3. PE % = (Peak Area in Set 3 / Peak Area in Set 1) * 100

Protocol for Quantitative Analysis Using a Deuterated Internal Standard

This protocol provides a generalized methodology for a typical quantitative LC-MS/MS analysis.

Objective: To accurately quantify an analyte in a complex matrix.

Materials:

  • Analyte and deuterated internal standard stock solutions (e.g., 1 mg/mL in methanol).

  • Working standard solutions for the calibration curve and quality control (QC) samples, prepared by serial dilution of the stock solution.

  • Internal standard working solution.

  • Blank matrix.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • To a known volume of the sample, calibration standard, or QC sample (e.g., 100 µL of human plasma), add a fixed volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL deuterated standard).

    • Perform the sample extraction procedure (e.g., protein precipitation by adding 300 µL of acetonitrile).

    • Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use a suitable chromatographic method to separate the analyte and internal standard.

    • Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the analyte and the deuterated internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample, calibrator, and QC.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize representative quantitative data, illustrating the impact of matrix effects and the effectiveness of using a deuterated internal standard for correction.

Table 1: Evaluation of Matrix Effects for Analyte X in Human Plasma

Sample SetAnalyte Peak Area (counts)IS (Deuterated Analyte) Peak Area (counts)Analyte ME (%)IS ME (%)
Set 1 (Neat)1,520,0001,480,000--
Set 2 (Post-Spike)780,000755,00051.351.0

This table demonstrates significant ion suppression for both the analyte and its deuterated internal standard in human plasma.

Table 2: Comparison of Quantitative Accuracy With and Without Internal Standard Correction

SampleTrue Concentration (ng/mL)Calculated Concentration without IS (ng/mL)% Accuracy without ISCalculated Concentration with Deuterated IS (ng/mL)% Accuracy with Deuterated IS
QC Low52.448.04.998.0
QC Mid5026.152.251.2102.4
QC High500255.851.2495.599.1

This table illustrates how the use of a deuterated internal standard significantly improves the accuracy of quantification in the presence of matrix effects.

Table 3: Impact of Chromatographic Shift on Analyte/IS Ratio in Two Different Plasma Lots

Plasma LotAnalyte Retention Time (min)Deuterated IS Retention Time (min)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Lot A2.522.50850,000830,0001.02
Lot B2.522.50650,000720,0000.90

This table shows how a slight retention time difference due to the isotope effect can lead to different analyte/IS ratios in different lots of plasma, potentially affecting accuracy if the ion suppression profile is not uniform across the peak elution window.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Spike Spike with Deuterated IS Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant MatrixEffect cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_NoIS Analyte Signal Suppression_NoIS Ion Suppression Analyte_NoIS->Suppression_NoIS Matrix_NoIS Matrix Components Matrix_NoIS->Suppression_NoIS Result_NoIS Inaccurate Result Suppression_NoIS->Result_NoIS Analyte_IS Analyte Signal Suppression_IS Ion Suppression Analyte_IS->Suppression_IS Deuterated_IS Deuterated IS Signal Deuterated_IS->Suppression_IS Matrix_IS Matrix Components Matrix_IS->Suppression_IS Ratio Ratio Calculation (Analyte/IS) Suppression_IS->Ratio Result_IS Accurate Result Ratio->Result_IS

References

Chiral separation of lercanidipine enantiomers using (S)-Lercanidipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Chiral Separation and Quantification of Lercanidipine Enantiomers using (S)-Lercanidipine-d3 as an Internal Standard.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lercanidipine, an antihypertensive drug of the dihydropyridine class, is administered as a racemic mixture. The therapeutic effect, however, is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer[1]. This significant difference in pharmacological activity necessitates the development of reliable stereoselective analytical methods to individually quantify the enantiomers for pharmacokinetic studies, quality control, and to ensure the chiral purity of the drug substance. This application note presents detailed protocols for the chiral separation of lercanidipine enantiomers by High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis. The LC-MS/MS protocol incorporates (S)-Lercanidipine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with modern bioanalytical standards[2][3].

Introduction

Lercanidipine is a calcium channel blocker used to treat hypertension[4]. Its mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure[4]. The presence of a chiral center means lercanidipine exists as two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The pharmacological activity is stereoselective, with the (S)-enantiomer being the potent eutomer.

The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative LC-MS analysis. It co-elutes with the analyte and effectively compensates for variations during sample preparation, injection, and ionization, thereby improving method robustness and accuracy. This note details a method using (S)-Lercanidipine-d3 for the precise quantification of the active (S)-enantiomer and its (R)-counterpart.

Chromatographic Separation Principles

Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including dihydropyridines like lercanidipine.

For quantitative bioanalysis using mass spectrometry, the principle of isotope dilution is employed. A known concentration of the deuterated internal standard ((S)-Lercanidipine-d3) is added to the samples at the beginning of the preparation process. The ratio of the response of the native analyte to the stable isotope-labeled standard is used for quantification. This approach corrects for potential analyte loss during sample processing and mitigates matrix effects that can alter ionization efficiency in the mass spectrometer.

Experimental Protocols

Two distinct protocols are provided: an HPLC-UV method suitable for chiral purity assessment of the bulk drug and a highly sensitive LC-MS/MS method for the quantification of enantiomers in biological matrices like human plasma.

Protocol 1: Chiral Purity Analysis by HPLC-UV

This method is adapted from a validated procedure for the quantification of the (R)-isomer in Lercanidipine hydrochloride active pharmaceutical ingredient (API) and tablet forms.

3.1.1. Materials and Instrumentation

  • System: Waters Alliance HPLC system with a PDA detector or equivalent.

  • Column: Chiral OJ-H (150mm x 4.6mm, 5µm).

  • Chemicals: Lercanidipine HCl (racemic), (S)-Lercanidipine, (R)-Lercanidipine, Ammonium acetate (reagent grade), Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Mobile Phase: 10mM Ammonium acetate and Acetonitrile (35:65 v/v).

  • Diluent: Methanol.

3.1.2. Sample Preparation

  • Standard Stock Solutions (0.1 mg/mL): Prepare separate stock solutions of (S)-Lercanidipine and (R)-Lercanidipine by dissolving the appropriate amount in methanol.

  • Test Sample (100 µg/mL): Accurately weigh and dissolve Lercanidipine HCl drug substance in methanol to achieve a final concentration of 100 µg/mL.

3.1.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 240 nm.

Protocol 2: Enantioselective Bioanalysis by LC-MS/MS

This protocol is based on a validated method for quantifying lercanidipine enantiomers in human plasma, utilizing deuterated internal standards. It is ideal for pharmacokinetic studies.

3.2.1. Materials and Instrumentation

  • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., API 4000).

  • Column: Lux 3µ Cellulose-3 (150mm x 4.6mm) or equivalent cellulose-based chiral column.

  • Chemicals: (S)-Lercanidipine, (R)-Lercanidipine, (S)-Lercanidipine-d3 (as internal standard), Aqueous Ammonia, Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Human Plasma (blank).

  • Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v).

  • Internal Standard (IS) Solution: Prepare a working solution of (S)-Lercanidipine-d3 in methanol:water (50:50, v/v).

3.2.2. Sample Preparation

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of (S)- and (R)-Lercanidipine in methanol. Spike blank human plasma with these solutions to prepare calibration standards and QCs at various concentration levels.

  • Plasma Sample Extraction:

    • To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

    • Perform a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3.2.3. Chromatographic and MS Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each enantiomer and the deuterated internal standard.

Data Presentation

The performance of various published methods for the chiral separation of lercanidipine is summarized below.

Table 1: Summary of Chromatographic Performance Data

Parameter HPLC-UV Method LC-MS/MS Method Capillary Electrophoresis (CE) Method UPLC-MS/MS Method
Stationary Phase Chiral OJ-H (150x4.6mm, 5µm) Lux 3µ Cellulose-3 (150x4.6mm) Fused-silica capillary (50cm x 50µm) UPLC BEH C18 (50x2.1mm, 1.7µm)
Mobile Phase 10mM NH4OAc : ACN (35:65) 0.2% Aq. NH3 : ACN (55:45) 200mM NaOAc pH 4.0 with TM-β-CD Isocratic
Retention Time (R) 6.0 min Not specified Not specified Not specified
Retention Time (S) 6.6 min Not specified Not specified Not specified
Linearity Range 0.5 - 4.0 µg/mL ((R)-isomer) 0.041 - 25 ng/mL 12.5 - 100 µg/mL 0.010 - 20.0 ng/mL
LOD 0.05 µg/mL ((R)-isomer) Not specified Not specified Not specified

| LOQ | 1.0 µg/mL ((R)-isomer) | 0.041 ng/mL | Not specified | 0.010 ng/mL |

Table 2: Method Validation Summary (Precision & Accuracy)

Method Parameter Concentration Levels Result
HPLC-UV Precision (RSD%) 1.5, 2.0, 2.5 µg/mL < 2.0%
Accuracy (Recovery %) 1.5, LOQ, 2.5 µg/mL 99.2% - 102.8%
LC-MS/MS Inter-batch Precision (CV%) QC Samples 0.87% - 2.70%
Inter-batch Accuracy (%) QC Samples 99.84% - 100.6%
CE Method Precision (RSD%) Intraday and Interday < 5%

| | Accuracy (Relative Error %) | Intraday and Interday | < 5% |

Visualizations

The following diagrams illustrate the experimental workflow and the pharmacological mechanism of action.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (Standard, QC, or Unknown) spike Spike with (S)-Lercanidipine-d3 Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) spike->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcsms Chiral LC-MS/MS Analysis reconstitute->lcsms integrate Peak Integration (Analyte and IS) lcsms->integrate ratio Calculate Peak Area Ratios (Analyte / IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify G cluster_effect Pharmacological Effect Racemic Racemic Lercanidipine S_Enantiomer (S)-Lercanidipine (Eutomer) Racemic->S_Enantiomer R_Enantiomer (R)-Lercanidipine (Distomer) Racemic->R_Enantiomer Block Blocks S_Enantiomer->Block NoBlock Minimal Blockade R_Enantiomer->NoBlock Channel L-Type Calcium Channel (Vascular Smooth Muscle Cell) Influx Ca²⁺ Influx Contraction Muscle Contraction Influx->Contraction Relaxation Vasodilation (Relaxation) Block->Channel Block->Influx Inhibits NoBlock->Channel BP Reduced Blood Pressure Relaxation->BP

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (S)-Lercanidipine-d3 Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of (S)-Lercanidipine-d3 Hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for (S)-Lercanidipine and its deuterated internal standard, (S)-Lercanidipine-d3 Hydrochloride?

A1: For quantitative analysis using tandem mass spectrometry, the recommended multiple reaction monitoring (MRM) transitions are:

  • Lercanidipine: The protonated precursor ion [M+H]⁺ is monitored at m/z 612.2. The most abundant and stable product ion for quantification is typically found at m/z 280.1 or 280.2.[1][2][3]

  • (S)-Lercanidipine-d3 Hydrochloride (IS): The deuterated internal standard's protonated precursor ion [M+H]⁺ is monitored at m/z 615.2. The corresponding product ion for quantification is m/z 283.1.[1]

Q2: What are typical starting parameters for the mass spectrometer ion source?

A2: While optimal conditions should be determined for your specific instrument, the following are good starting points for an electrospray ionization (ESI) source in positive ion mode:

  • Capillary Voltage: 2.2 kV[1]

  • Source Temperature: 120°C

  • Desolvation Temperature: 320°C

  • Cone Gas Flow: 85 L/h

  • Desolvation Gas Flow: 740 L/h

Q3: What type of HPLC/UPLC column is suitable for the separation of Lercanidipine?

A3: Reversed-phase columns are typically used for the analysis of Lercanidipine. C18 columns are a common and effective choice. A specific example is a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

Q4: What is a recommended mobile phase composition?

A4: A common mobile phase consists of a mixture of an aqueous component with an organic modifier. For example, a mobile phase of 2.0 mM ammonium formate in water (pH adjusted to 2.5 with formic acid) and acetonitrile in a 10:90 (v/v) ratio has been shown to be effective.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for the LC-MS/MS analysis of Lercanidipine and its deuterated internal standard are summarized in the tables below.

Table 1: Mass Spectrometry Parameters

Parameter(S)-Lercanidipine(S)-Lercanidipine-d3 HCl (IS)Reference
Precursor Ion (m/z)612.2615.2
Product Ion (m/z)280.1283.1
Cone Voltage (V)7070
Collision Energy (eV)3030

Table 2: Liquid Chromatography Parameters

ParameterRecommended ConditionReference
ColumnUPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase2.0 mM Ammonium Formate (pH 2.5) and Acetonitrile (10:90, v/v)
Flow Rate0.250 mL/min
Column Temperature35°C
Injection Volume10 µL

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) from Human Plasma

This protocol is adapted for the extraction of Lercanidipine from a plasma matrix.

  • Condition the SPE Cartridge: Use a Phenomenex Strata-X (30 mg, 1 mL) cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).

  • Sample Loading: To 100 µL of human plasma, add the (S)-Lercanidipine-d3 Hydrochloride internal standard. Vortex for 10 seconds. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

  • Data Acquisition: Acquire data in the multiple reaction monitoring (MRM) mode using the mass transitions specified in Table 1.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of (S)-Lercanidipine-d3 Hydrochloride.

Q: I am observing a poor peak shape for Lercanidipine. What could be the cause?

A: Poor peak shape can be due to several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate for the analyte's pKa.

  • Column Contamination: Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent or replace it if necessary.

Q: My (S)-Lercanidipine-d3 internal standard signal is inconsistent or decreasing over time. Why is this happening?

A: This could be due to isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment.

  • Check Solvent pH: Both acidic and basic conditions can promote isotopic exchange. Storing standards in a neutral pH solvent is generally recommended.

  • Storage Temperature: Higher temperatures can accelerate this process. Store your stock and working solutions at or below -20°C.

  • Label Position: Deuterium atoms on certain parts of a molecule are more prone to exchange. While the position on Lercanidipine-d3 is generally stable, prolonged exposure to harsh conditions can be problematic.

Q: I'm seeing a slight chromatographic shift between Lercanidipine and (S)-Lercanidipine-d3. Is this normal?

A: Yes, a small shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. While a small, consistent shift is acceptable, a large or variable shift can be problematic for accurate quantification. If the shift is significant, you may need to adjust your chromatographic conditions to ensure co-elution.

Q: I am experiencing significant matrix effects in my plasma samples. How can I mitigate this?

A: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a common challenge in bioanalysis.

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as a different SPE sorbent or a liquid-liquid extraction, may be necessary to remove interfering components.

  • Optimize Chromatography: Adjusting the chromatographic gradient to separate the analyte from the interfering matrix components can be effective.

  • Use a Stable Isotope Labeled Internal Standard: (S)-Lercanidipine-d3 is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.

Visualized Workflows and Logic

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add (S)-Lercanidipine-d3 IS sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: A streamlined workflow for the analysis of (S)-Lercanidipine-d3 HCl.

Troubleshooting Logic for Inconsistent Internal Standard Signal

troubleshooting_is start Inconsistent IS Signal check_prep Review Sample & Standard Preparation Procedures start->check_prep check_storage Verify Storage Conditions (Temp, Solvent, pH) check_prep->check_storage Prep OK new_standard Prepare Fresh Standards check_prep->new_standard Error Found check_lcms Investigate LC-MS/MS System check_storage->check_lcms Storage OK check_storage->new_standard Issue Found stability_study Conduct Stability Study in Matrix and Mobile Phase check_lcms->stability_study System OK source_cleaning Clean Ion Source check_lcms->source_cleaning Contamination Suspected stability_study->new_standard resolve Issue Resolved source_cleaning->resolve new_standard->resolve

Caption: Decision tree for troubleshooting an unstable internal standard signal.

References

Troubleshooting poor chromatographic peak shape for lercanidipine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lercanidipine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic peak shape issues during your experiments.

Troubleshooting Poor Peak Shape for Lercanidipine

Poor peak shape in HPLC analysis of lercanidipine can manifest as peak tailing, fronting, splitting, or excessive broadness. Below are common problems and their potential causes and solutions.

Issue: Peak Tailing

Question: My lercanidipine peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like lercanidipine. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of lercanidipine, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lercanidipine has a pKa of approximately 6.83.[1][2] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and reduces interactions with silanols.[3][4]

    • Solution 2: Use a Competitor Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4]

    • Solution 3: Employ an End-Capped Column: Use a column that is well end-capped to minimize the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the lercanidipine standard or sample solution.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue: Peak Fronting

Question: I am observing peak fronting for my lercanidipine analysis. What could be the reason?

Answer:

Peak fronting is less common than tailing but can occur under specific conditions.

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute the sample and re-inject.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample is completely dissolved in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause fronting.

    • Solution: Allow the sample to equilibrate to the column temperature before injection.

Issue: Split Peaks

Question: My lercanidipine peak is split into two or more peaks. What should I do?

Answer:

Split peaks can be caused by several factors related to the column and sample preparation.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.

  • Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path.

    • Solution: Reverse-flush the column. If the blockage is severe, the frit may need to be replaced.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.

Issue: Broad Peaks

Question: The lercanidipine peak is very broad, leading to poor resolution and sensitivity. How can I improve it?

Answer:

Broad peaks can be a result of on-column or extra-column effects.

  • Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can cause band broadening.

    • Solution: Reduce the injection volume.

  • Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the tubing length.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

    • Solution: Optimize the flow rate. For many published methods, a flow rate of 1.0 ml/min is used.

  • Column Inefficiency: An old or poorly packed column will exhibit low efficiency and produce broad peaks.

    • Solution: Replace the column with a new, high-efficiency column.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of lercanidipine, resulting in good peak shape.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the determination of lercanidipine in pharmaceutical dosage forms.

ParameterCondition
Stationary Phase Symmetry C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Dihydrogen Orthophosphate Buffer: Methanol: Acetonitrile (40:40:20 v/v/v)
Flow Rate 1.0 ml/min
Detection UV at 256 nm
Retention Time Approximately 4.778 min

Reference: This method is based on the publication by Mondal, et al. (2020).

Mobile Phase Preparation:

  • Prepare a 10mM potassium dihydrogen orthophosphate buffer.

  • Mix 400 ml of the phosphate buffer, 400 ml of methanol, and 200 ml of acetonitrile.

  • Degas the mobile phase using an ultrasonic water bath for 15 minutes.

  • Filter the solution through a 0.45 µm filter.

Method 2: Stability-Indicating HPLC Method

This method is designed for assay and content uniformity testing of lercanidipine hydrochloride in tablets.

ParameterCondition
Stationary Phase Chromasil YMC Pack C8 (150 x 4.6 mm i.d., 5µm)
Mobile Phase 0.02 M Ammonium Dihydrogen Phosphate Buffer: Methanol (35:65, v/v), pH 3.5
Flow Rate 1.0 ml/min
Detection UV at 240 nm
Column Temperature 30°C

Reference: This method is based on a study by an unnamed author.

Mobile Phase Preparation:

  • Prepare a 0.02 M ammonium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to 3.5 with phosphoric acid.

  • Mix the buffer and methanol in a 35:65 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm filter prior to use.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for lercanidipine.

Lercanidipine Peak Shape Troubleshooting cluster_0 Problem Identification cluster_1 Tailing Causes & Solutions cluster_2 Fronting Causes & Solutions cluster_3 Split Peak Causes & Solutions cluster_4 Broad Peak Causes & Solutions Start Poor Lercanidipine Peak Shape PeakTailing Peak Tailing Start->PeakTailing PeakFronting Peak Fronting Start->PeakFronting SplitPeak Split Peak Start->SplitPeak BroadPeak Broad Peak Start->BroadPeak SecondaryInteractions Secondary Silanol Interactions? PeakTailing->SecondaryInteractions SampleOverloadFronting Sample Overload? PeakFronting->SampleOverloadFronting ColumnVoid Column Void/Channeling? SplitPeak->ColumnVoid LargeVolume Large Injection Volume? BroadPeak->LargeVolume AdjustpH Adjust Mobile Phase pH (2.5-3.5) SecondaryInteractions->AdjustpH Yes ColumnOverloadTailing Column Overload? SecondaryInteractions->ColumnOverloadTailing No GoodPeak Good Peak Shape AdjustpH->GoodPeak Resolved ReduceConcentrationTailing Reduce Sample Concentration ColumnOverloadTailing->ReduceConcentrationTailing Yes ColumnContaminationTailing Column Contamination? ColumnOverloadTailing->ColumnContaminationTailing No ReduceConcentrationTailing->GoodPeak Resolved FlushColumnTailing Flush or Replace Column ColumnContaminationTailing->FlushColumnTailing Yes FlushColumnTailing->GoodPeak Resolved DiluteSampleFronting Dilute Sample SampleOverloadFronting->DiluteSampleFronting Yes PoorSolubility Poor Sample Solubility? SampleOverloadFronting->PoorSolubility No DiluteSampleFronting->GoodPeak Resolved EnsureDissolved Ensure Complete Dissolution PoorSolubility->EnsureDissolved Yes EnsureDissolved->GoodPeak Resolved ReverseFlushSplit Reverse-Flush or Replace Column ColumnVoid->ReverseFlushSplit Yes SolventMismatch Sample Solvent Mismatch? ColumnVoid->SolventMismatch No ReverseFlushSplit->GoodPeak Resolved UseMobilePhase Prepare Sample in Mobile Phase SolventMismatch->UseMobilePhase Yes UseMobilePhase->GoodPeak Resolved ReduceVolume Reduce Injection Volume LargeVolume->ReduceVolume Yes DeadVolume Extra-Column Dead Volume? LargeVolume->DeadVolume No ReduceVolume->GoodPeak Resolved OptimizeTubing Optimize Tubing and Connections DeadVolume->OptimizeTubing Yes OptimizeTubing->GoodPeak Resolved

Caption: Troubleshooting workflow for poor lercanidipine peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for lercanidipine?

A1: The retention time for lercanidipine can vary depending on the specific HPLC method used. In some published methods, retention times range from approximately 4.7 minutes to 7.7 minutes.

Q2: What type of column is best for lercanidipine analysis?

A2: Both C8 and C18 columns have been successfully used for the analysis of lercanidipine. The choice of column may depend on the specific requirements of the method, such as the desired retention and selectivity.

Q3: How does pH affect the chromatography of lercanidipine?

A3: Lercanidipine is a basic compound, and the pH of the mobile phase significantly impacts its retention and peak shape. At a low pH (e.g., 2.5-3.5), lercanidipine is protonated, which can improve peak shape by minimizing secondary interactions with the silica stationary phase.

Q4: Can I use a gradient elution for lercanidipine analysis?

A4: Yes, gradient elution can be used and may be beneficial for separating lercanidipine from its impurities or degradation products.

Q5: What are the common degradation pathways for lercanidipine that might affect my chromatogram?

A5: Lercanidipine is susceptible to degradation under acidic and alkaline conditions. Forced degradation studies have shown that degradation products can be separated from the parent drug using appropriate stability-indicating HPLC methods.

References

Improving extraction recovery of lercanidipine from plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of lercanidipine from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting lercanidipine from plasma?

A1: The three primary methods for extracting lercanidipine from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method has its advantages and is chosen based on the desired purity of the extract, required recovery, and the analytical technique to be used downstream (e.g., LC-MS/MS).

Q2: Why is the extraction recovery of lercanidipine from plasma sometimes low?

A2: Low extraction recovery of lercanidipine can be attributed to several factors:

  • High Plasma Protein Binding: Lercanidipine is extensively bound to plasma proteins (>98%), which can hinder its extraction.[1][2]

  • pH-Dependent Solubility: Lercanidipine's solubility is pH-dependent, with higher solubility at acidic pH.[3][4] Improper pH of the plasma sample or extraction solvent can lead to poor recovery.

  • Photodegradation: Lercanidipine is sensitive to light and can degrade if samples are not handled under appropriate lighting conditions.[5]

  • Suboptimal Extraction Solvent/Method: The choice of precipitating agent, extraction solvent, or SPE cartridge and elution solvent is crucial for efficient extraction.

Q3: How does pH affect lercanidipine extraction?

A3: Lercanidipine hydrochloride has the highest solubility in acidic conditions (e.g., 0.1 N HCl) and its solubility decreases as the pH increases. Therefore, acidifying the plasma sample prior to extraction can improve the release of lercanidipine from plasma proteins and increase its solubility in the extraction solvent, leading to higher recovery. For instance, adding 2.0 mM ammonium formate in water (pH 2.5) to the plasma sample before SPE has been shown to improve extraction recovery.

Q4: What precautions should be taken regarding the stability of lercanidipine during extraction?

A4: Lercanidipine is susceptible to photodegradation. Therefore, it is critical to perform all extraction procedures under yellow or red monochromatic light to prevent the drug from breaking down. Additionally, the stability of lercanidipine in plasma has been studied under various conditions. It is reported to be stable for several hours at room temperature and for extended periods when frozen. However, it is always best practice to process samples as quickly as possible and store them at appropriate temperatures (-20°C or lower) when not in immediate use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of lercanidipine from plasma.

Issue 1: Low Recovery with Protein Precipitation (PPT)

Symptoms:

  • The peak area of lercanidipine in the final extract is consistently lower than expected.

  • Poor reproducibility between replicate extractions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically at least 3:1 (v/v). Vortex the mixture thoroughly for an adequate amount of time (e.g., 5 minutes) to ensure complete protein precipitation.
Lercanidipine Adsorption to Precipitated Protein After adding the precipitating solvent, vortex vigorously. Centrifuge at a high speed (e.g., 15,600 rpm) for a sufficient duration (e.g., 10 minutes) to ensure a compact protein pellet. Consider acidifying the precipitation solvent (e.g., with 0.1% formic acid) to improve lercanidipine solubility and reduce adsorption.
Suboptimal Precipitating Agent While acetonitrile and methanol are common, their efficiency can vary. Test both to determine which provides better recovery for your specific workflow.
Issue 2: Low and Variable Recovery with Liquid-Liquid Extraction (LLE)

Symptoms:

  • Inconsistent recovery across different samples.

  • Presence of emulsions that are difficult to break.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of Aqueous Phase Adjust the pH of the plasma sample to an acidic range (e.g., pH 3.5) before extraction to ensure lercanidipine is in a soluble and extractable form.
Inappropriate Extraction Solvent The choice of organic solvent is critical. A mixture of n-hexane and ethyl acetate (e.g., 50:50 v/v) has been shown to be effective. Other solvents like methyl tert-butyl ether (MTBE) can also be tested. Experiment with different solvent polarities and mixtures to optimize recovery.
Insufficient Mixing or Phase Separation Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate time (e.g., 3-10 minutes). Centrifuge at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to achieve clear phase separation.
Emulsion Formation To break emulsions, try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or using gentle centrifugation.
Issue 3: Poor Recovery with Solid-Phase Extraction (SPE)

Symptoms:

  • Low recovery in the final eluate.

  • Significant breakthrough of lercanidipine during the loading or washing steps.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate SPE Cartridge The choice of sorbent is crucial. Polymeric reversed-phase cartridges like Phenomenex Strata-X have been used successfully for lercanidipine extraction. Consider the mechanism of interaction (e.g., hydrophobic, ion-exchange) between lercanidipine and the sorbent.
Suboptimal pH during Loading Acidifying the plasma sample before loading onto the SPE cartridge can significantly improve retention and recovery. Adding an equal volume of 2.0 mM ammonium formate in water (pH 2.5) to the plasma sample is a recommended step.
Ineffective Washing Step The wash solvent should be strong enough to remove interferences but weak enough to not elute lercanidipine. A common wash solution is 5% methanol in water.
Incomplete Elution The elution solvent must be strong enough to desorb lercanidipine from the sorbent. Methanol is commonly used as an effective elution solvent. Ensure a sufficient volume of elution solvent is used.

Quantitative Data Summary

The following table summarizes the reported extraction recovery of lercanidipine from plasma using different methods.

Extraction Method Reported Recovery (%) Reference
Protein Precipitation (PPT)Not explicitly stated, but method was successful for bioequivalence study.
Liquid-Liquid Extraction (LLE)~96.4%
Solid-Phase Extraction (SPE)>94%

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on the method described by Ding et al. (2016).

  • Pipette 200 µL of plasma sample into a 1.5 mL polypropylene tube.

  • Add 20 µL of internal standard (IS) solution.

  • Vortex the sample for 20 seconds.

  • Add 800 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 15,600 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis (e.g., LC-MS/MS).

Note: All steps should be performed under red monochromatic light to prevent photodegradation of lercanidipine.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by Harahap et al. (2017).

  • To a suitable tube, add the plasma sample.

  • Add the internal standard.

  • Add 5 mL of a mixture of n-hexane and ethyl acetate (50:50 v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4000 rpm for 20 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness at 50°C.

  • Reconstitute the residue with 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on the method described by Yadav et al. (2015).

  • Pipette 100 µL of plasma sample into a tube.

  • Add 20 µL of internal standard and vortex for 10 seconds.

  • Add 100 µL of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and vortex for 10 seconds.

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.

  • Condition the SPE cartridge (e.g., Phenomenex Strata-X, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 x 1 mL of 5% methanol in water.

  • Dry the cartridge under nitrogen for 1 minute.

  • Elute lercanidipine and the IS with 0.5 mL of methanol.

  • The eluate is ready for analysis.

Note: The entire extraction process should be performed under yellow light (570-580 nm) to avoid photodegradation.

Visualizations

Lercanidipine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Acidify Sample (Optional but Recommended) vortex1->acidify ppt Protein Precipitation (e.g., Acetonitrile/Methanol) acidify->ppt lle Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) acidify->lle spe Solid-Phase Extraction (e.g., Strata-X) acidify->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle load_spe Load spe->load_spe supernatant Collect Supernatant centrifuge_ppt->supernatant final_extract Final Extract for LC-MS/MS Analysis supernatant->final_extract separate_phases Separate Organic Layer centrifuge_lle->separate_phases evaporate Evaporate separate_phases->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->final_extract wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe elute_spe->final_extract

Caption: General workflow for lercanidipine extraction from plasma.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Lercanidipine Recovery cause1 Incomplete Extraction start->cause1 cause2 Analyte Degradation start->cause2 cause3 Matrix Effects start->cause3 solution1a Optimize Solvent/Sorbent cause1->solution1a solution1b Adjust Sample pH (Acidify) cause1->solution1b solution1c Increase Mixing/Vortexing Time cause1->solution1c solution2 Work Under Red/Yellow Light cause2->solution2 solution3 Use Deuterated IS cause3->solution3

Caption: Troubleshooting logic for low lercanidipine extraction recovery.

References

Overcoming challenges in the synthesis of deuterated lercanidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of deuterated lercanidipine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common site for deuterium labeling in lercanidipine for use as an internal standard?

A1: The most common isotopologue is lercanidipine-d3, where the three hydrogen atoms of the N-methyl group on the amino alcohol side chain are replaced with deuterium. This provides a stable isotopic label with a distinct mass shift for mass spectrometry-based quantification, without significantly altering the physicochemical properties of the molecule.

Q2: What are the primary synthetic strategies for introducing the trideuteromethyl (-CD₃) group?

A2: There are two primary methods for the synthesis of the deuterated side-chain precursor:

  • Direct N-methylation using a deuterated alkylating agent: This involves the reaction of the secondary amine precursor with a trideuteromethylating agent, such as methyl-d3 iodide (CD₃I).

  • Reductive amination using the Eschweiler-Clarke reaction: This method utilizes deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD) to methylate the secondary amine precursor.

Q3: What are the main challenges in achieving high isotopic purity?

A3: The primary challenges include incomplete deuteration and back-exchange. Incomplete deuteration can result from using reagents with insufficient isotopic enrichment. Back-exchange can occur if there is any residual protic solvent (e.g., water) present in the reaction mixture, which can exchange with the deuterium atoms on the reagents or the product.

Q4: How can I accurately determine the isotopic enrichment of my synthesized deuterated lercanidipine?

A4: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. HRMS can be used to determine the distribution of isotopologues and calculate the percentage of deuterium incorporation.[1][2] ¹H NMR can be used to confirm the position of the deuterium label by observing the disappearance of the corresponding proton signal, while ²H NMR can directly detect the deuterium signal.

Troubleshooting Guide

Issue 1: Low Yield of the Deuterated Side-Chain Precursor

Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. - Ensure the base used is sufficiently strong and anhydrous to deprotonate the secondary amine effectively.
Side reactions - For methylation with CD₃I, over-alkylation to form a quaternary ammonium salt can occur, though it is less likely with a sterically hindered amine. Use a 1:1 stoichiometry of the amine to the alkylating agent. - C-alkylation is a potential side reaction if the reaction conditions are too harsh. Use milder conditions and a base that favors N-alkylation.
Degradation of reagents - Methyl iodide (and its deuterated counterpart) is light-sensitive and can decompose. Store it properly in a dark, cool place and use a freshly opened bottle if possible.[3]

Issue 2: Poor Isotopic Enrichment (<98% Deuterium Incorporation)

Potential Cause Recommended Solution
Low isotopic purity of deuterated reagents - Source high-purity deuterated reagents (e.g., CD₃I, CD₂O, DCOOD with >99% isotopic enrichment).
Back-exchange with protic solvents - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Incomplete reaction of the deuterated species - Drive the reaction to completion by using a slight excess of the deuterated reagent or by extending the reaction time.

Issue 3: Difficulty in Purifying the Deuterated Product

Potential Cause Recommended Solution
Similar physical properties of starting material and product - The starting secondary amine and the product tertiary amine may have similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.[4] - Utilize high-performance flash chromatography with a carefully optimized solvent gradient. - Consider converting the product to a salt to alter its solubility and facilitate purification by recrystallization, followed by conversion back to the free base.
Presence of quaternary ammonium salt byproduct - If over-methylation has occurred, the quaternary ammonium salt is typically much more polar than the tertiary amine product and can often be removed by a silica gel plug or during an aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of 2-((3,3-diphenylpropyl)(methyl-d3)amino)-1,1-dimethylethan-1-ol via N-methylation with Methyl-d3 Iodide

This protocol is an adapted procedure based on standard N-methylation techniques.

Materials:

  • 2-((3,3-diphenylpropyl)amino)-1,1-dimethylethan-1-ol (secondary amine precursor)

  • Methyl-d3 iodide (CD₃I, >99.5% isotopic purity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-((3,3-diphenylpropyl)amino)-1,1-dimethylethan-1-ol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.

  • Add methyl-d3 iodide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-((3,3-diphenylpropyl)(methyl-d3)amino)-1,1-dimethylethan-1-ol.

Protocol 2: Final Synthesis of Lercanidipine-d3 Hydrochloride

This protocol is a general representation of the final esterification step.

Materials:

  • 2-((3,3-diphenylpropyl)(methyl-d3)amino)-1,1-dimethylethan-1-ol

  • 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • To a solution of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

  • Cool the solution to 0°C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours to form the acid chloride.

  • In a separate flask, dissolve 2-((3,3-diphenylpropyl)(methyl-d3)amino)-1,1-dimethylethan-1-ol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lercanidipine-d3 free base by column chromatography.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate lercanidipine-d3 hydrochloride.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

Quantitative Data Summary

Parameter Method 1 (CD₃I) Method 2 (Eschweiler-Clarke) Reference
Typical Yield (N-methylation step) 70-90%65-85%General literature yields for N-methylation
Achievable Isotopic Purity >99%>98%Dependent on reagent purity
Final Yield (overall) 50-70%45-65%Estimated based on multi-step synthesis

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_deuteration Deuteration Step cluster_final_synthesis Final Synthesis Secondary_Amine Secondary Amine Precursor 2-((3,3-diphenylpropyl)amino)- 1,1-dimethylethan-1-ol Deuterated_Side_Chain Deuterated Side Chain 2-((3,3-diphenylpropyl)(methyl-d3)amino)- 1,1-dimethylethan-1-ol Secondary_Amine->Deuterated_Side_Chain  CD₃I, K₂CO₃ or CD₂O, DCOOD Lercanidipine_d3 Lercanidipine-d3 Deuterated_Side_Chain->Lercanidipine_d3  Esterification with Dihydropyridine Acid Chloride Lercanidipine_d3_HCl Lercanidipine-d3 HCl Lercanidipine_d3->Lercanidipine_d3_HCl  HCl

Caption: Synthetic workflow for deuterated lercanidipine.

Troubleshooting_Logic Start Low Isotopic Purity? Check_Reagents Check Isotopic Purity of Deuterated Reagents Start->Check_Reagents Yes High_Purity High Isotopic Purity Start->High_Purity No Anhydrous_Conditions Ensure Anhydrous Reaction Conditions Check_Reagents->Anhydrous_Conditions >99% Low_Purity Source Higher Purity Reagents Check_Reagents->Low_Purity <99% Dry_Glassware Thoroughly Dry Glassware and Use Anhydrous Solvents Anhydrous_Conditions->Dry_Glassware Check

References

Minimizing isotopic exchange of deuterium in (S)-Lercanidipine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Lercanidipine-d3 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated standard during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for (S)-Lercanidipine-d3 Hydrochloride?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the (S)-Lercanidipine-d3 molecule is replaced by a hydrogen atom from the surrounding environment, such as solvents or sample matrices.[1] This is a critical issue in quantitative analysis, particularly in LC-MS/MS, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration and compromising the accuracy of your results.[1][2] In severe cases, complete loss of the deuterium label could generate a false positive signal for the unlabeled analyte.[1]

Q2: Where is the deuterium label on (S)-Lercanidipine-d3 Hydrochloride located and is it susceptible to exchange?

The deuterium atoms in (S)-Lercanidipine-d3 Hydrochloride are located on the methoxy group of the methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate moiety. Deuterium atoms on a carbon atom are generally considered stable. However, hydrogens on carbons adjacent to carbonyl groups can be susceptible to exchange under acidic or basic conditions through enolization.[2] While the deuterated methoxy group in Lercanidipine-d3 is not directly adjacent to a carbonyl, it is part of an ester functional group, and its stability should be experimentally verified under your specific analytical conditions.

Q3: What are the primary experimental factors that can promote isotopic exchange of my (S)-Lercanidipine-d3 Hydrochloride standard?

Several factors can influence the rate of isotopic exchange:

  • pH: The rate of H/D exchange is significantly influenced by pH. Both strongly acidic and basic conditions can catalyze the exchange. For many compounds, the exchange rate is slowest at a pH between 2.5 and 3.

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange. Storing and handling samples at reduced temperatures can significantly slow down this process.

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily donate hydrogen atoms and facilitate isotopic exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated standards.

  • Exposure Time: The longer your deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents, extreme pH), the greater the extent of isotopic exchange.

Q4: I am observing a decrease in the peak area of (S)-Lercanidipine-d3 Hydrochloride over a sequence of injections. Could this be isotopic exchange?

A progressive decrease in the signal of your deuterated internal standard over time can be an indication of isotopic exchange, especially if the standard is prepared in a protic solvent or the analytical mobile phase has a pH that promotes exchange. This phenomenon, often termed "back-exchange," can occur as the standard is exposed to the hydrogen-rich mobile phase during the analytical run. To confirm this, you can perform a stability study by incubating the standard in your mobile phase and analyzing it at different time points.

Troubleshooting Guides

Issue: Inaccurate or imprecise quantitative results when using (S)-Lercanidipine-d3 Hydrochloride as an internal standard.

This is a common problem that can arise from the loss of deuterium from the internal standard. Follow these steps to troubleshoot the issue:

Step 1: Evaluate Storage and Handling Procedures

  • Solvent Check: Are you storing your stock or working solutions in protic solvents like water or methanol? For long-term storage, consider switching to an aprotic solvent such as acetonitrile, provided (S)-Lercanidipine-d3 Hydrochloride is soluble.

  • Temperature Control: Ensure that your standards are stored at the recommended low temperatures (e.g., -20°C or -80°C) to minimize the rate of exchange. Autosampler compartments should also be cooled.

  • pH of Solutions: Avoid storing solutions in strongly acidic or basic conditions. If pH adjustment is necessary for your assay, perform it immediately before analysis to minimize the exposure time.

Step 2: Conduct a Stability Study

To determine if your experimental conditions are causing the isotopic exchange, perform a stability study:

  • Prepare a solution of (S)-Lercanidipine-d3 Hydrochloride in your typical sample diluent and another in your LC mobile phase.

  • Analyze the solutions immediately after preparation (t=0).

  • Store the solutions under your typical experimental conditions (e.g., autosampler temperature).

  • Re-analyze the solutions at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of the deuterated standard and the appearance of a peak corresponding to the unlabeled Lercanidipine.

Step 3: Mass Spectrometry Analysis for Confirmation

Acquire a full-scan mass spectrum of an aged standard solution. Look for the appearance of ions that correspond to the loss of one, two, or all three deuterium atoms. This will provide direct evidence of isotopic exchange.

Data Presentation

Table 1: Illustrative Example of Isotopic Exchange of (S)-Lercanidipine-d3 Hydrochloride under Various Conditions.

ConditionSolventTemperature (°C)pHIncubation Time (hours)% Deuterium Loss (Illustrative)
1Acetonitrile47.024< 1%
2Methanol257.0245 - 10%
3Water252.02415 - 25%
4Water259.024> 30%
5Mobile Phase A43.048< 2%
6Mobile Phase B258.5810 - 20%

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential effects of different experimental parameters on isotopic exchange. Actual results may vary.

Experimental Protocols

Protocol 1: Evaluation of (S)-Lercanidipine-d3 Hydrochloride Stability in Solution

Objective: To assess the stability of the deuterium label on (S)-Lercanidipine-d3 Hydrochloride under specific solvent, temperature, and pH conditions.

Materials:

  • (S)-Lercanidipine-d3 Hydrochloride

  • Selected solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (S)-Lercanidipine-d3 Hydrochloride in an aprotic solvent like acetonitrile.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution in the test solvents and buffers.

  • Initial Analysis (T=0): Immediately analyze the working solutions using a validated LC-MS/MS method to determine the initial peak area and isotopic distribution.

  • Incubation: Store the working solutions under the desired temperature conditions (e.g., 4°C, 25°C).

  • Time-Point Analysis: Analyze the working solutions at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • Data Analysis: Compare the peak area of the deuterated standard at each time point to the initial measurement. Analyze the mass spectra for any changes in the isotopic distribution, specifically looking for the appearance of peaks corresponding to the M+2, M+1, and M+0 species (representing the loss of one, two, and three deuterium atoms, respectively).

Visualizations

Troubleshooting_Workflow start Inaccurate/Imprecise Quantitative Results check_storage Step 1: Review Storage & Handling - Solvent (Aprotic vs. Protic) - Temperature (Low vs. Ambient) - pH (Neutral vs. Extreme) start->check_storage stability_study Step 2: Conduct Stability Study - Incubate in experimental conditions - Analyze at T=0 and subsequent time points check_storage->stability_study If storage is suspect ms_analysis Step 3: Confirm with Mass Spectrometry - Acquire full-scan mass spectrum - Look for mass shifts (loss of D) stability_study->ms_analysis If instability is observed optimize Optimize Experimental Protocol - Change solvent - Lower temperature - Adjust pH - Minimize exposure time ms_analysis->optimize If D-loss is confirmed resolved Issue Resolved optimize->resolved

Caption: Troubleshooting workflow for suspected deuterium loss in (S)-Lercanidipine-d3 Hydrochloride.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (Aprotic Solvent) working Prepare Working Solutions (Test Conditions) stock->working t0_analysis Analyze at T=0 working->t0_analysis incubation Incubate at Test Temperature t0_analysis->incubation timed_analysis Analyze at Time Points (T=x) incubation->timed_analysis data_eval Compare Peak Areas & Mass Spectra timed_analysis->data_eval

Caption: Experimental workflow for evaluating the stability of (S)-Lercanidipine-d3 Hydrochloride.

References

Enhancing the sensitivity of lercanidipine detection in biofluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of lercanidipine detection in biofluids.

Troubleshooting Guide

This guide addresses specific issues encountered during the experimental detection of lercanidipine in a question-and-answer format.

Question 1: Why is my assay sensitivity low, resulting in a high Lower Limit of Quantification (LLOQ)?

Answer: Low sensitivity in lercanidipine assays is a common challenge, often stemming from suboptimal sample preparation, inefficient ionization in the mass spectrometer, or significant matrix effects.

  • Cause: Inefficient Sample Preparation: Lercanidipine is highly protein-bound (over 98%) in plasma, which can limit its availability for extraction.[1] Simple methods like protein precipitation (PPT) can be fast but may not remove all interfering substances, leading to lower sensitivity.

  • Solution:

    • Optimize Extraction: Solid-Phase Extraction (SPE) consistently yields higher recovery rates (>94%) and cleaner samples compared to PPT or Liquid-Liquid Extraction (LLE).[2][3][4] Using cartridges like Phenomenex Strata-X has proven effective.[2] For LLE, a mixture of n-hexane and ethyl acetate (50:50 v/v) has been successfully used.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as lercanidipine-d3, to compensate for analyte loss during preparation and to correct for matrix effects. If a SIL-IS is unavailable, other compounds like diazepam or amlodipine have been used.

  • Cause: Suboptimal Mass Spectrometry Conditions: Incorrect mass spectrometer settings can lead to poor ionization and fragmentation of lercanidipine.

  • Solution:

    • Ionization Mode: Lercanidipine is readily ionized using a positive electrospray ionization (ESI) source.

    • MRM Transitions: Utilize Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The most common and sensitive transition for lercanidipine is from the precursor ion m/z 612.2 to the product ion m/z 280.1/280.2. For the internal standard lercanidipine-d3, the transition is m/z 615.2 → 283.1. Optimizing parameters like cone voltage and collision energy (e.g., 70 V and 30 eV, respectively) is crucial.

Question 2: How can I identify and mitigate matrix effects (ion suppression or enhancement)?

Answer: Matrix effects occur when co-eluting endogenous components from the biofluid interfere with the ionization of lercanidipine, leading to inaccurate quantification.

  • Identification:

    • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Post-Extraction Spike Analysis: The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. This is a common method for quantifying the extent of matrix effects.

    • Multi-Lot Comparison: Analyzing samples from at least six different lots of blank matrix can assess the variability of the matrix effect.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove phospholipids and other interfering substances.

    • Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation between lercanidipine and co-eluting matrix components. Using UPLC systems with smaller particle columns (e.g., 1.7 µm) can significantly improve peak resolution and reduce the impact of interferences.

    • Use a Stable Isotope-Labeled IS: A co-eluting SIL-IS (lercanidipine-d3) is the most effective way to compensate for matrix effects, as it experiences similar ionization suppression or enhancement as the analyte.

Question 3: My analyte recovery is low and inconsistent. What are the likely causes and solutions?

Answer: Low recovery is typically due to inefficient extraction or degradation of lercanidipine during sample processing.

  • Cause: Inefficient Extraction: The choice of extraction solvent and pH is critical for lercanidipine.

  • Solution:

    • LLE Optimization: Experiment with different organic solvents and pH conditions to maximize the partitioning of lercanidipine into the organic phase.

    • SPE Optimization: Ensure proper conditioning of the SPE cartridge. For elution, methanol has been shown to be effective. Mean extraction recoveries of over 94% are achievable with optimized SPE methods.

  • Cause: Analyte Degradation: Lercanidipine is susceptible to degradation under certain conditions.

  • Solution:

    • Light Protection: Lercanidipine is known to be sensitive to photolysis. All sample preparation steps should be performed under yellow light (570–580 nm) or in light-protected tubes to prevent photodegradation.

    • pH Stability: The drug shows greater degradation under acidic and alkaline stress conditions. Ensure that the pH of your solutions remains within a stable range for lercanidipine.

    • Temperature Stability: Evaluate the stability of lercanidipine in the biofluid through freeze-thaw cycles and bench-top stability experiments at room temperature to ensure it remains stable throughout your workflow.

Question 4: I am observing poor chromatographic peak shape (e.g., tailing, broadening). How can I improve it?

Answer: Poor peak shape can compromise resolution and integration accuracy, affecting overall sensitivity and reproducibility.

  • Cause: Inappropriate Column or Mobile Phase: The interaction between the analyte, stationary phase, and mobile phase is critical.

  • Solution:

    • Column Choice: Reversed-phase C18 columns are most commonly used and have demonstrated good performance. High-efficiency columns, such as UPLC BEH C18 (1.7 µm particle size), can provide sharper peaks and better resolution.

    • Mobile Phase Composition: A mobile phase consisting of an organic solvent (methanol or acetonitrile) and an aqueous buffer with a modifier is typical. Common mobile phases include methanol or acetonitrile mixed with ammonium acetate or ammonium formate buffer containing a small amount of formic acid (e.g., 0.1%). The acidic modifier helps to produce sharp, symmetrical peaks for lercanidipine.

    • Isocratic vs. Gradient Elution: While isocratic elution has been successfully used, a gradient elution program can help to elute strongly retained matrix components, providing a cleaner baseline for subsequent injections and potentially improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical method for detecting lercanidipine in biofluids? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying lercanidipine in biological matrices due to its superior sensitivity, selectivity, and speed. Methods using Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offer even greater resolution and faster analysis times.

Q2: What Lower Limit of Quantification (LLOQ) is achievable for lercanidipine in human plasma? Highly sensitive LC-MS/MS methods can achieve LLOQs as low as 0.010 to 0.015 ng/mL in human plasma. Some methods have reported linear ranges starting from 0.025 ng/mL. These levels are sufficient for pharmacokinetic and bioequivalence studies following a single oral 10 mg dose.

Q3: Which sample preparation technique offers the best balance of recovery and cleanliness? Solid-Phase Extraction (SPE) is generally considered the best technique. It provides excellent sample cleanup by removing matrix interferences like phospholipids and results in high, reproducible recovery (>94%). While more time-consuming and costly than protein precipitation (PPT) or liquid-liquid extraction (LLE), the superior data quality often justifies its use, especially when targeting the lowest possible detection limits.

Q4: Are there alternative, non-MS methods for lercanidipine detection? Yes, other methods exist, though they are generally less sensitive than LC-MS/MS.

  • HPLC with UV or Electrochemical Detection: These methods are suitable for formulation analysis but often lack the sensitivity for biofluid analysis at therapeutic concentrations. Reported LODs and LOQs for HPLC-UV are in the µg/mL range (e.g., LOD 0.09 µg/mL).

  • Voltammetric Methods: Electrochemical techniques like differential pulse voltammetry and square-wave voltammetry have been developed. A square-wave cathodic adsorptive stripping voltammetric method reported an LOD of 2 x 10⁻⁸ mol/L (approximately 0.01 mg/L or 12.2 ng/mL) in spiked human serum and urine, demonstrating good sensitivity for an electrochemical method.

Q5: What are the key stability considerations when handling lercanidipine samples? Lercanidipine requires careful handling to prevent degradation:

  • Light Sensitivity: It is susceptible to photodegradation. All sample handling and extraction processes should be conducted under yellow light or with light-protecting materials.

  • pH: It degrades under strong acidic and alkaline conditions.

  • Storage: Lercanidipine is generally stable in plasma when stored at -70°C for extended periods (e.g., 48 days) and can withstand several freeze-thaw cycles. Stock solutions in methanol are also stable for several weeks at 5°C.

Quantitative Data Summary

Table 1: Comparison of High-Sensitivity LC-MS/MS Methods for Lercanidipine Detection in Human Plasma

MethodSample PreparationLLOQ (ng/mL)Linear Range (ng/mL)Mean Recovery (%)Reference
LC-MS/MSProtein Precipitation (Methanol)0.0150.015 - 8.0Not Reported
UPLC-MS/MSSolid-Phase Extraction (SPE)0.0100.010 - 20.0>94%
LC-MS/MSSolid-Phase Extraction (SPE)Not specifiedNot specified>94%
LC-MS/MSLiquid-Liquid Extraction (LLE)0.0250.025 - 10.0Not Reported

Table 2: Performance of Alternative Analytical Methods for Lercanidipine Detection

MethodMatrixLODLOQReference
Differential Pulse VoltammetryTablets in Buffer1.39 x 10⁻⁵ M1.49 x 10⁻⁵ M
Square-Wave VoltammetrySpiked Human Serum/Urine2 x 10⁻⁸ mol/L6 x 10⁻⁸ mol/L
Spectrophotometry (Azo Coupling)Bulk Drug / Biological Fluids0.0683 µg/mL0.2275 µg/mL
RP-HPLC (UV Detection)Bulk Drug / Formulations0.09 µg/mL0.27 µg/mL
HPLC (UV Detection)Tablets0.1 µg/mL0.3 µg/mL
HPLC (UV Detection)Spiked Human Breast Milk1.0 µg/mL (Lowest calibration point)Not specified

Experimental Protocols

Protocol 1: High-Sensitivity UPLC-MS/MS Method with Solid-Phase Extraction (SPE)

This protocol is based on highly sensitive, validated methods for bioequivalence studies.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of lercanidipine and lercanidipine-d3 (Internal Standard, IS) in methanol (e.g., 100 µg/mL).

    • Prepare working solutions by diluting stock solutions in a methanol:water (50:50, v/v) mixture.

    • Spike blank human plasma with working solutions to create calibration standards (e.g., 0.010–20.0 ng/mL) and quality control (QC) samples.

  • Sample Pre-treatment:

    • Thaw plasma samples, calibration standards, and QCs at room temperature.

    • To a 100 µL aliquot of plasma, add the IS working solution (e.g., 40 ng/mL lercanidipine-d3).

    • Vortex briefly to mix. Add a buffer (e.g., 0.1 M HCl) and vortex again.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Phenomenex Strata-X (30 mg, 1 mL) SPE cartridges.

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 2 x 1 mL of 5% methanol in water to remove interferences.

    • Drying: Dry the cartridge under nitrogen gas for approximately 1 minute.

    • Elution: Elute lercanidipine and the IS with 0.5 - 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex for 15-30 seconds.

    • Transfer the sample to an autosampler vial for injection.

  • UPLC-MS/MS Conditions:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A mixture of 5 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and acetonitrile (10:90, v/v).

    • Flow Rate: 0.4 - 0.5 mL/min (isocratic).

    • Column Temperature: 35-40°C.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive ESI source.

    • MRM Transitions:

      • Lercanidipine: m/z 612.2 → 280.1

      • Lercanidipine-d3 (IS): m/z 615.2 → 283.1

Protocol 2: Rapid LC-MS/MS Method with Protein Precipitation (PPT)

This protocol is a faster alternative, suitable for situations where the absolute lowest LLOQ is not required.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add the IS (e.g., diazepam).

    • Add 200-300 µL of cold methanol as the precipitating agent.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or autosampler vial.

    • Inject a small volume (e.g., 5-10 µL) directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Hedera ODS-2 or equivalent C18 column.

    • Mobile Phase: Methanol and 5 mM ammonium acetate buffer with 0.1% formic acid.

    • Flow Rate: 400 µL/min (isocratic).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive ESI source.

    • MRM Transitions:

      • Lercanidipine: m/z 612.2 → 280.2

      • Diazepam (IS): m/z 285.1 → 193.1

Visualizations

G General Workflow for Lercanidipine Bioanalysis cluster_prep Sample Preparation PPT Protein Precipitation (Fast, High Matrix Effect) Separation Chromatographic Separation (UPLC/HPLC) PPT->Separation LLE Liquid-Liquid Extraction (Moderate Cleanup) LLE->Separation SPE Solid-Phase Extraction (Best Cleanup & Recovery) SPE->Separation Sample Biofluid Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., Lercanidipine-d3) Sample->Add_IS Add_IS->PPT Choose Method Add_IS->LLE Choose Method Add_IS->SPE Choose Method Ionization Ionization (Positive ESI) Separation->Ionization Analysis Mass Analysis (MS/MS - MRM Mode) Ionization->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for lercanidipine bioanalysis.

G Troubleshooting Logic for Low Sensitivity Start Problem: Low Sensitivity / High LLOQ Check_MS Is MS Signal Stable & Strong? Start->Check_MS Check_Chroma Is Peak Shape Good? Check_MS->Check_Chroma Yes Sol_MS Solution: - Optimize ESI Source - Verify MRM Transition - Clean MS Source Check_MS->Sol_MS No Check_Recovery Is Recovery >85%? Check_Chroma->Check_Recovery Yes Sol_Chroma Solution: - Change Mobile Phase - Use Different Column - Implement Gradient Check_Chroma->Sol_Chroma No Check_Matrix Matrix Effect <15%? Check_Recovery->Check_Matrix Yes Sol_Recovery Solution: - Optimize Extraction Solvent/pH - Check for Degradation (Protect from Light) Check_Recovery->Sol_Recovery No Sol_Matrix Solution: - Improve Sample Cleanup (Use SPE) - Optimize Chromatography - Use Isotope-Labeled IS Check_Matrix->Sol_Matrix No End Sensitivity Improved Check_Matrix->End Yes

Caption: Troubleshooting logic for low sensitivity issues.

References

Strategies to reduce matrix effects in lercanidipine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of lercanidipine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: I am observing significant ion suppression or enhancement in my lercanidipine LC-MS/MS assay. What are the primary causes and how can I mitigate this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis, particularly when using electrospray ionization (ESI). These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte, lercanidipine. The primary culprits are often phospholipids, salts, and other small molecules.

To mitigate matrix effects, a multi-pronged approach focusing on sample preparation, chromatography, and the use of an appropriate internal standard is recommended.

Recommended Strategies:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting lercanidipine.

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects. If you are currently using PPT and experiencing issues, consider switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. A method using a mixture of n-hexane and ethyl acetate has been shown to be effective for lercanidipine extraction from plasma.[1]

    • Solid Phase Extraction (SPE): SPE is a highly effective technique for minimizing matrix effects by providing superior sample cleanup. Several validated methods for lercanidipine use SPE with cartridges like Phenomenex Strata-X.[2][3] The mean extraction recovery for lercanidipine using SPE has been reported to be greater than 94%.[2][4]

  • Chromatographic Separation: Ensure baseline separation of lercanidipine from the ion-suppressing regions of the chromatogram.

    • Column Chemistry: C18 columns are commonly used and have demonstrated good retention and separation for lercanidipine.

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, and additives like formic acid or ammonium formate) can significantly impact the retention of both lercanidipine and interfering components.

    • Gradient Elution: Employing a gradient elution program can help to separate early-eluting polar interferences from the lercanidipine peak.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as lercanidipine-d3, is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing a reliable means of normalization. If a SIL-IS is not available, a structural analog that elutes close to lercanidipine can be used, but with careful validation.

Issue: My assay is not sensitive enough to detect the lower limit of quantification (LLOQ) for lercanidipine.

Answer:

Insufficient sensitivity can be a result of matrix effects, inefficient extraction, or suboptimal mass spectrometry (MS) parameters.

Troubleshooting Steps:

  • Assess Matrix Effects: As discussed above, significant ion suppression can drastically reduce the analyte signal. Evaluate your matrix factor to quantify the extent of signal suppression.

  • Improve Extraction Recovery: Ensure your chosen sample preparation method provides high and consistent recovery of lercanidipine. The table below summarizes reported extraction recoveries from validated methods.

  • Optimize MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for lercanidipine.

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for lercanidipine and the internal standard. For lercanidipine, the transition m/z 612.2 → 280.2 is commonly reported.

    • Compound-Dependent Parameters: Optimize cone voltage and collision energy to maximize the signal for your specific instrument.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to reduce matrix effects for lercanidipine in plasma?

A1: Solid Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in lercanidipine quantification from plasma. It provides a cleaner extract compared to protein precipitation and liquid-liquid extraction, leading to reduced ion suppression and improved assay sensitivity and reproducibility.

Q2: What type of internal standard is recommended for lercanidipine quantification?

A2: A stable isotope-labeled (SIL) internal standard, such as lercanidipine-d3, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and LC-MS/MS analysis, thereby effectively compensating for matrix effects and variability in extraction recovery.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of lercanidipine in a post-extraction spiked blank matrix sample to the peak area of lercanidipine in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Validated methods for lercanidipine have demonstrated minimal matrix effects with IS-normalized MFs ranging from 0.98 to 1.05.

Q4: Can I use protein precipitation for sample preparation?

A4: While protein precipitation is a simple and rapid method, it is generally not recommended for lercanidipine bioanalysis due to its limited ability to remove phospholipids, which are a major source of matrix effects in plasma samples. If you are developing a new method, starting with a more robust technique like SPE is advisable to avoid potential issues with matrix effects. A method using methanol for protein precipitation has been reported, but it is crucial to thoroughly validate for matrix effects.

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from validated lercanidipine quantification methods.

Table 1: Comparison of Sample Preparation Techniques

ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Reported Extraction Recovery >94%Information not readily available in searched articlesInformation not readily available in searched articles
Matrix Effect Mitigation HighModerateLow
Selectivity HighModerateLow
Typical Solvents/Reagents Methanol, Ammonium Formaten-hexane, Ethyl AcetateMethanol

Table 2: LC-MS/MS Parameters for Lercanidipine Quantification

ParameterReported Values
LC Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), Symmetry C18 (75 x 4.6 mm, 3.5 µ)
Mobile Phase Methanol and 5mM ammonium acetate buffer with 0.1% formic acid, 0.1% formic acid - methanol (20:80 v/v)
Flow Rate 0.2 mL/min, 400 µL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Lercanidipine) m/z 612.2 → 280.2
MRM Transition (Lercanidipine-d3 IS) m/z 615.2 → 283.1
Experimental Protocols

Solid Phase Extraction (SPE) Protocol for Lercanidipine from Human Plasma

This protocol is based on a validated method described by Shah et al. (2015).

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (lercanidipine-d3).

  • Acidification: Add 100 µL of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and vortex.

  • Centrifugation: Centrifuge the sample at 13,148g for 5 minutes at 10 °C.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg, 1 mL) cartridge with 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of 5% methanol in water.

  • Drying: Dry the cartridge with nitrogen gas.

  • Elution: Elute lercanidipine and the internal standard with 0.5 mL of methanol.

  • Analysis: The eluate is ready for injection into the LC-MS/MS system.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + IS ppt Protein Precipitation (e.g., Methanol) start->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) start->lle Moderate Cleanup spe Solid Phase Extraction (e.g., Strata-X) start->spe High Cleanup end_prep Prepared Sample for Injection ppt->end_prep lle->end_prep spe->end_prep lc UPLC/HPLC Separation (C18 Column) end_prep->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for lercanidipine quantification.

troubleshooting_workflow cluster_sample_prep Evaluate Sample Preparation cluster_chromatography Evaluate Chromatography cluster_is Evaluate Internal Standard start High Matrix Effect Observed? is_ppt Using Protein Precipitation? start->is_ppt Yes coelution Co-elution with Interferences? start->coelution No switch_to_spe Switch to SPE or LLE is_ppt->switch_to_spe Yes optimize_spe Optimize SPE (Wash/Elution Steps) is_ppt->optimize_spe No end_node Matrix Effect Minimized switch_to_spe->end_node optimize_spe->end_node adjust_gradient Adjust Gradient Profile coelution->adjust_gradient Yes change_column Change Column Chemistry coelution->change_column If needed is_sil Using SIL-IS? adjust_gradient->is_sil use_sil Implement SIL-IS (e.g., Lercanidipine-d3) is_sil->use_sil No is_sil->end_node Yes use_sil->end_node

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: (S)-Lercanidipine-d3 HCl Instrumental Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the instrumental response of (S)-Lercanidipine-d3 HCl.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Lercanidipine-d3 HCl and why is it used in our analyses?

(S)-Lercanidipine-d3 HCl is the deuterated stable isotope-labeled internal standard (IS) for Lercanidipine.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an IS is crucial for accurate and precise quantification.[2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, injection volume differences, and instrument response fluctuations.[3] Since (S)-Lercanidipine-d3 HCl has nearly identical chemical and physical properties to the analyte (Lercanidipine), it experiences similar variations, allowing for reliable normalization of the analyte's signal.

Q2: We are observing significant variability in the (S)-Lercanidipine-d3 HCl peak area between samples in the same run. What are the potential causes?

High variability in the internal standard response within a single analytical run can stem from several factors, which can be broadly categorized into sample preparation issues, matrix effects, and instrumental problems. A systematic approach is necessary to identify the root cause. Common culprits include inconsistent sample preparation, such as incomplete mixing of the IS with the sample, and instrumental issues like inconsistent injection volumes.

Q3: What are "matrix effects" and how can they affect the (S)-Lercanidipine-d3 HCl signal?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Ion suppression is a common cause of variability in LC-MS/MS analyses and can negatively impact the precision, accuracy, and sensitivity of the method. Even with a stable isotope-labeled internal standard, significant and differential matrix effects between the analyte and the IS can lead to inaccurate results.

Q4: How can we determine if ion suppression is the cause of our signal variability?

There are several experimental protocols to assess the presence and extent of ion suppression. Two common methods are:

  • Post-Column Infusion: This involves infusing a constant flow of (S)-Lercanidipine-d3 HCl solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components from the matrix.

  • Post-Extraction Spike Comparison: This method compares the response of the IS spiked into a clean solvent to the response of the IS spiked into an extracted blank matrix. A lower response in the matrix sample indicates ion suppression.

Q5: Our retention times for (S)-Lercanidipine-d3 HCl are shifting. What could be the reason?

Retention time shifts can be caused by a variety of factors related to the HPLC/UPLC system, the mobile phase, or the column. If all peaks in the chromatogram are shifting, it could indicate a problem with the flow rate, possibly due to leaks or issues with the pump seals or check valves. If only the IS peak or a few peaks are shifting, it might be related to the mobile phase composition, pH, or a specific interaction with the sample matrix. Column degradation or a saturated guard cartridge can also lead to retention time shifts.

Troubleshooting Guides

Issue 1: High Variability in (S)-Lercanidipine-d3 HCl Peak Area

This guide provides a systematic approach to troubleshooting inconsistent internal standard responses.

Step 1: Review Sample Preparation Procedure

  • Action: Carefully review the standard operating procedure (SOP) for sample preparation.

  • Check for:

    • Inconsistent pipetting of the IS solution.

    • Incomplete vortexing or mixing after adding the IS.

    • Variability in extraction efficiency.

  • Recommendation: Prepare a fresh set of quality control (QC) samples, paying close attention to each step.

Step 2: Investigate Potential Matrix Effects

  • Action: Perform an ion suppression experiment.

  • Procedure: Use either the post-column infusion or post-extraction spike method as detailed in the Experimental Protocols section.

  • Recommendation: If significant ion suppression is detected, optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) or modify the chromatographic conditions to separate the IS from the interfering matrix components.

Step 3: Evaluate Instrument Performance

  • Action: Check the LC-MS/MS system for potential issues.

  • Check for:

    • Air bubbles in the autosampler syringe or tubing.

    • A clogged or partially blocked injection needle.

    • Leaks in the fluid path.

    • Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow).

  • Recommendation: Perform a system suitability test and review the instrument's performance logs. If necessary, perform maintenance such as flushing the system or replacing worn parts like pump seals.

Issue 2: Drifting or Inconsistent Retention Times

This guide helps to diagnose and resolve retention time variability for (S)-Lercanidipine-d3 HCl.

Step 1: Check the Mobile Phase

  • Action: Verify the preparation of the mobile phase.

  • Check for:

    • Incorrect solvent composition or pH.

    • Degradation or evaporation of the mobile phase components.

    • Insufficient degassing, leading to bubble formation.

  • Recommendation: Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing and degassing.

Step 2: Inspect the Column and Guard Cartridge

  • Action: Evaluate the condition of the analytical column and guard cartridge.

  • Check for:

    • Increased backpressure, which could indicate a blockage.

    • Discoloration of the column inlet frit.

    • Exceeding the recommended number of injections for the column or guard cartridge.

  • Recommendation: Replace the guard cartridge if it is saturated. If the problem persists, try flushing the analytical column or replacing it if it has reached the end of its lifespan.

Step 3: Examine the HPLC/UPLC System

  • Action: Systematically check the instrument for hardware issues.

  • Check for:

    • Leaks in fittings, pump heads, or the injector.

    • Worn pump seals or faulty check valves, which can cause flow rate fluctuations.

    • Inconsistent column temperature.

  • Recommendation: Perform a flow rate accuracy test. Tighten any loose fittings and replace any worn components as needed. Ensure the column oven is maintaining a stable temperature.

Data Presentation

Table 1: Common Causes of Instrumental Response Variability and Corresponding Solutions

IssuePotential CauseRecommended Action
High IS Peak Area Variability Inconsistent Sample PreparationReview and strictly adhere to the sample preparation SOP. Ensure thorough mixing.
Matrix Effects (Ion Suppression)Perform ion suppression assessment. Optimize sample cleanup and/or chromatography.
Inconsistent Injection VolumeCheck autosampler for air bubbles and clogs. Perform injection precision test.
Mass Spectrometer InstabilityAllow sufficient instrument warm-up and stabilization time. Monitor system suitability.
Retention Time Drifting Incorrect Mobile Phase CompositionPrepare fresh mobile phase, verifying all components and pH.
Column Degradation/ContaminationReplace guard cartridge. Flush or replace the analytical column.
HPLC/UPLC System LeaksInspect all fittings and connections for leaks.
Inaccurate Flow RateVerify flow rate. Check pump seals and check valves.

Table 2: Example of Lercanidipine LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC System
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Ammonium Formate Buffer
Elution Isocratic or Gradient
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (Lercanidipine) e.g., m/z 612.11 > 280.27
MRM Transition ((S)-Lercanidipine-d3 HCl) e.g., m/z 615.3 > 280.3

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of (S)-Lercanidipine-d3 HCl (at a concentration that gives a stable, mid-range signal)

  • Extracted blank biological matrix (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column in place.

  • Connect the outlet of the LC column to one inlet of the tee-piece.

  • Connect the syringe pump, containing the (S)-Lercanidipine-d3 HCl solution, to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the (S)-Lercanidipine-d3 HCl solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable signal for the IS is observed, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal of the (S)-Lercanidipine-d3 HCl throughout the chromatographic run.

  • Interpretation: A drop in the baseline signal indicates a region of ion suppression. If this drop coincides with the expected retention time of your analyte and IS, it confirms that matrix effects are a likely cause of variability.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Materials:

  • LC-MS/MS system

  • (S)-Lercanidipine-d3 HCl standard solution

  • Blank biological matrix from at least six different sources

  • Mobile phase and reconstitution solvent

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike the (S)-Lercanidipine-d3 HCl standard into the reconstitution solvent at a known concentration.

    • Set B: Extract blank matrix from the different sources. Spike the (S)-Lercanidipine-d3 HCl standard into the extracted matrix samples at the same concentration as in Set A.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each matrix source using the following formula:

    • MF = (Peak Area in the presence of matrix (Set B)) / (Peak Area in the absence of matrix (Set A))

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different sources should be within acceptable limits (e.g., <15%) to ensure the method is not susceptible to variable matrix effects.

Visualizations

Troubleshooting_IS_Variability cluster_prep Sample Preparation Review cluster_matrix Matrix Effect Investigation cluster_instrument Instrument Performance Check start High Variability in (S)-Lercanidipine-d3 HCl Signal prep_check Review SOP for Pipetting and Mixing Errors start->prep_check prep_action Prepare Fresh QCs with Strict Adherence to SOP prep_check->prep_action Errors Identified? matrix_check Perform Ion Suppression Experiment prep_check->matrix_check No Errors prep_action->matrix_check Issue Persists matrix_action Optimize Sample Cleanup and/or Chromatography matrix_check->matrix_action Suppression Detected? inst_check Check Autosampler, Fluidics, and MS Source matrix_check->inst_check No Suppression matrix_action->inst_check Issue Persists inst_action Perform System Maintenance (e.g., Flush, Replace Seals) inst_check->inst_action Issues Found? end_node Problem Resolved inst_check->end_node No Issues inst_action->end_node Retention_Time_Shift_Troubleshooting start Retention Time Shift Observed decision_all_peaks Are All Peaks Shifting? start->decision_all_peaks check_flow_rate Verify Flow Rate Check for Leaks Inspect Pump Seals/Check Valves decision_all_peaks->check_flow_rate Yes check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) decision_all_peaks->check_mobile_phase No (Only IS/Specific Peaks) end_node Problem Resolved check_flow_rate->end_node check_column Inspect Column and Guard Cartridge check_mobile_phase->check_column Issue Persists check_mobile_phase->end_node Problem Solved check_column->end_node

References

Validation & Comparative

The Gold Standard in Bioanalysis: Validating a Lercanidipine Assay with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of a bioanalytical method for the antihypertensive drug lercanidipine, utilizing a deuterated internal standard. This guide provides an objective comparison with alternative methods and presents supporting experimental data to underscore the robustness and reliability of using a stable isotope-labeled internal standard.

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development. For lercanidipine, a third-generation dihydropyridine calcium channel blocker, precise measurement is crucial for pharmacokinetic and bioequivalence studies. This guide details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of lercanidipine in human plasma, employing its deuterated analogue, lercanidipine-d3, as the internal standard (IS). The use of a deuterated IS is widely considered the "gold standard" in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability and enhancing data quality.

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is a critical factor influencing the performance of a bioanalytical method. While structurally similar compounds can be used, a deuterated internal standard offers significant advantages in terms of accuracy and precision due to its identical chemical properties and co-eluting nature with the analyte.

ParameterMethod with Deuterated IS (Lercanidipine-d3)Alternative Method (Non-Deuterated IS)
Internal Standard Lercanidipine-d3Amlodipine or Diazepam
Linearity Range 0.010–20.0 ng/mL[1]0.025 to 10 ng/mL[2]
Accuracy (%) 98.3% to 101.3%Fulfills acceptance criteria[2]
Precision (% CV) <5.8% (Inter- and Intra-batch)[1]Fulfills acceptance criteria[2]
Extraction Recovery >94% for both analyte and ISNot explicitly stated
Matrix Effect Assessed and compensated forAssessed and fulfills acceptance criteria

Experimental Protocols

Bioanalytical Method using Lercanidipine-d3 Internal Standard

This section details the experimental procedure for the UPLC-MS/MS-based quantification of lercanidipine in human plasma using lercanidipine-d3 as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (lercanidipine-d3).

  • Perform solid-phase extraction using Phenomenex Strata-X cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.

  • Flow Rate: Optimized for best separation and peak shape.

  • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

3. Mass Spectrometric Conditions

  • System: Tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lercanidipine: m/z 612.2 → 280.1

    • Lercanidipine-d3: m/z 615.2 → 283.1

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic action of lercanidipine, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Lercanidipine-d3 (IS) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute UPLC UPLC Separation Dry_Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification MSMS->Quant

Bioanalytical Workflow for Lercanidipine

Lercanidipine_MOA cluster_effect Physiological Effect cluster_pathway Normal Pathophysiology Lercanidipine Lercanidipine Blockade Blockade Lercanidipine->Blockade L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Ca_Influx Calcium Ion (Ca2+) Influx L_type_Ca_Channel->Ca_Influx Allows Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Relaxation Vascular Smooth Muscle Relaxation Vasoconstriction Vasoconstriction Contraction->Vasoconstriction BP Increased Blood Pressure Vasoconstriction->BP Blockade->L_type_Ca_Channel Blockade->Ca_Influx Inhibits Vasodilation Vasodilation Relaxation->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Mechanism of Action of Lercanidipine

References

A Comparative Pharmacokinetic Analysis of Lercanidipine Enantiomers: (S)-Lercanidipine vs. (R)-Lercanidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the two enantiomers of lercanidipine, (S)-Lercanidipine and (R)-Lercanidipine. The data presented is compiled from published experimental studies to support research and development in the field of pharmacology and drug metabolism.

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is administered as a racemic mixture. However, its therapeutic activity is primarily attributed to the (S)-enantiomer.[1] Understanding the differential pharmacokinetics of the individual enantiomers is crucial for optimizing its clinical use and for the development of future chiral drugs.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of (S)-Lercanidipine and (R)-Lercanidipine following a single oral administration of a 20 mg racemic dose to healthy volunteers are summarized below. The data clearly indicates a stereoselective pharmacokinetic profile, with the (S)-enantiomer exhibiting greater systemic exposure.

Pharmacokinetic Parameter(S)-Lercanidipine(R)-LercanidipineReference
Cmax (ng/mL) 2.0711.681[2]
AUC(0-24) (ng·h/mL) 12.35210.063[2]
AUC(0-∞) (ng·h/mL) 1.21-fold higher than (R)-Lercanidipine-[3]
Apparent Oral Clearance (Cl/f) (L/h) 732.161891.84[2]

Experimental Protocols

The presented pharmacokinetic data is based on a well-documented clinical study. The key methodological aspects are detailed below to allow for critical evaluation and replication.

Study Design: The study was an open-label, randomized, two-treatment, two-sequence, four-period, replicated, crossover, single-dose bioavailability study conducted under fasting conditions. A washout period of at least seven days was maintained between each treatment period.

Subjects: The study enrolled healthy adult volunteers. Inclusion criteria typically involve confirmation of good health through medical history, physical examination, and standard laboratory tests. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and pregnancy.

Drug Administration: A single oral dose of 20 mg of racemic lercanidipine was administered to the volunteers with water.

Blood Sampling: Blood samples were collected at specific time points to characterize the plasma concentration-time profile of the enantiomers. A typical, comprehensive sampling schedule includes pre-dose (0 hours) and multiple post-dose time points up to 48 hours, such as 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 24, and 48 hours.

Bioanalytical Method: The plasma concentrations of (S)-Lercanidipine and (R)-Lercanidipine were determined using a validated, stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method allows for the accurate and precise quantification of the individual enantiomers in a biological matrix.

Signaling Pathways and Metabolism

The stereoselective pharmacokinetics of lercanidipine are primarily driven by its differential metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This first-pass metabolism is more extensive for the (R)-enantiomer, leading to its lower systemic exposure compared to the (S)-enantiomer. The primary metabolic pathways for lercanidipine include aromatization of the dihydropyridine ring, hydroxylation, loss of the N-methyl-N-(3,3-diphenyl)propylamine side-chain, nitro reduction, and N,N-didealkylation, all resulting in the formation of inactive metabolites.

Lercanidipine_Metabolism cluster_absorption Oral Administration cluster_metabolism First-Pass Metabolism (Liver) cluster_circulation Systemic Circulation Racemic_Lercanidipine Racemic Lercanidipine ((S)- and (R)-enantiomers) S_Lercanidipine (S)-Lercanidipine Racemic_Lercanidipine->S_Lercanidipine R_Lercanidipine (R)-Lercanidipine Racemic_Lercanidipine->R_Lercanidipine CYP3A4 CYP3A4 S_Lercanidipine->CYP3A4 Metabolism S_Systemic (S)-Lercanidipine (Higher Concentration) S_Lercanidipine->S_Systemic Enters Circulation R_Lercanidipine->CYP3A4 More Rapid Metabolism R_Systemic (R)-Lercanidipine (Lower Concentration) R_Lercanidipine->R_Systemic Enters Circulation S_Metabolites Inactive Metabolites CYP3A4->S_Metabolites R_Metabolites Inactive Metabolites CYP3A4->R_Metabolites Experimental_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Volunteer_Screening Healthy Volunteer Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Dosing Single Oral Dose (20 mg Racemic Lercanidipine) Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling (0-48 hours) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Enantiomer_Analysis Chiral LC-MS/MS Analysis Plasma_Separation->Enantiomer_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Enantiomer_Analysis->PK_Analysis

References

A Comparative Guide to Internal Standards for Lercanidipine Quantification: (S)-Lercanidipine-d3 Hydrochloride vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Lercanidipine, a dihydropyridine calcium channel blocker, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, (S)-Lercanidipine-d3 Hydrochloride, and other alternatives, primarily structural analogs.

Executive Summary

(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine, making it a stable isotope-labeled internal standard.[1][2] It is widely employed in highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the bioanalysis of Lercanidipine.[1][3] The key advantage of using a SIL IS is that its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.[4]

Structural analogs, such as other dihydropyridine calcium channel blockers like Nifedipine, have also been used as internal standards in HPLC methods. While a more cost-effective option, structural analogs may not perfectly mimic the behavior of Lercanidipine, potentially leading to less accurate quantification, especially in complex matrices analyzed by mass spectrometry.

This guide presents a summary of the performance data for (S)-Lercanidipine-d3 Hydrochloride and a representative structural analog, Nifedipine, along with detailed experimental protocols.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data from published analytical methods for Lercanidipine using either (S)-Lercanidipine-d3 Hydrochloride or a structural analog as the internal standard.

Table 1: Performance of (S)-Lercanidipine-d3 Hydrochloride as an Internal Standard in a UPLC-MS/MS Method

ParameterPerformance Data
Linearity Range 0.010–20.0 ng/mL
Correlation Coefficient (r²) ≥0.9996
Mean Extraction Recovery >94% for both analyte and IS
Intra-batch Precision (% CV) 2.04%–5.41%
Intra-batch Accuracy 98.1%–102.0%
Inter-batch Precision (% CV) 1.48%–5.72%
Inter-batch Accuracy 98.3%–103.0%
Lower Limit of Quantification (LLOQ) 0.010 ng/mL

Table 2: Performance of Nifedipine (Structural Analog) as an Internal Standard in an RP-HPLC Method

ParameterPerformance Data
Linearity Range 5.0–250.0 ng/mL
Overall Recovery 96.4%
Precision Within 10%
Accuracy Within 10%

Experimental Protocols

Method 1: UPLC-MS/MS with (S)-Lercanidipine-d3 Hydrochloride
  • Sample Preparation: Solid phase extraction (SPE) of 100 µL of human plasma.

    • To 100 µL of plasma, add the internal standard ((S)-Lercanidipine-d3 Hydrochloride).

    • Perform SPE on a Phenomenex Strata-X cartridge.

    • Elute, evaporate, and reconstitute the sample for injection.

  • Liquid Chromatography:

    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: RP-HPLC with Nifedipine (Structural Analog)
  • Sample Preparation: Not detailed, but likely involves protein precipitation or liquid-liquid extraction.

  • Liquid Chromatography:

    • Column: Princeton C18 (250 mm x 4.6 mm, 5µ).

    • Mobile Phase: Acetonitrile: Water (pH 3.5 with orthophosphoric acid) (55:45 v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 235 nm.

    • Retention Times: Lercanidipine: 5.31 min, Nifedipine: 10.00 min.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard ((S)-Lercanidipine-d3 HCl or Structural Analog) plasma->add_is extraction Extraction (SPE or LLE/PPT) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data_analysis data_analysis ms->data_analysis Data Analysis (Peak Area Ratio)

Caption: Experimental workflow for the bioanalysis of Lercanidipine using an internal standard.

comparison_logic cluster_sil (S)-Lercanidipine-d3 HCl (SIL) cluster_analog Structural Analog (e.g., Nifedipine) sil_prop Physicochemically almost identical to Lercanidipine sil_adv1 Co-elutes with Lercanidipine sil_prop->sil_adv1 sil_adv2 Similar extraction recovery and matrix effects sil_prop->sil_adv2 sil_result High Accuracy & Precision (Ideal for MS) sil_adv1->sil_result sil_adv2->sil_result analog_prop Chemically similar but not identical to Lercanidipine analog_dis1 Different retention time analog_prop->analog_dis1 analog_dis2 Potential for differential matrix effects and recovery analog_prop->analog_dis2 analog_result Acceptable for simpler methods (HPLC-UV) May have lower accuracy in MS analog_dis1->analog_result analog_dis2->analog_result comparison Choice of Internal Standard cluster_sil cluster_sil comparison->cluster_sil For High Sensitivity/Specificity (LC-MS/MS) cluster_analog cluster_analog comparison->cluster_analog For Cost-Effectiveness/Simpler Assays (HPLC-UV)

Caption: Logical comparison of SIL and structural analog internal standards for Lercanidipine analysis.

lercanidipine_pathway lercanidipine Lercanidipine l_type_channel L-type Calcium Channel (in vascular smooth muscle) lercanidipine->l_type_channel Blocks vasodilation Vasodilation (Lowered Blood Pressure) lercanidipine->vasodilation ca_influx Calcium Ion (Ca²⁺) Influx l_type_channel->ca_influx vasoconstriction Vasoconstriction ca_influx->vasoconstriction

Caption: Simplified signaling pathway of Lercanidipine's mechanism of action.

References

Performance Showdown: A Comparative Guide to Validated LC-MS/MS Methods for Lercanidipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lercanidipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a detailed comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a comprehensive overview of their performance characteristics and experimental protocols. The data presented is synthesized from multiple studies to aid in the selection of the most suitable analytical approach for your research needs.

Comparative Performance of Validated LC-MS/MS Methods

The following table summarizes the key performance characteristics of several validated LC-MS/MS methods for the determination of lercanidipine in human plasma. This allows for a direct comparison of critical parameters such as the linear range, lower limit of quantification (LLOQ), precision, accuracy, and extraction recovery.

Performance CharacteristicMethod 1Method 2Method 3Method 4Method 5
Linearity Range (ng/mL) 0.010–20.0[1][2]0.05-20.0[3]0.041 to 25[4]0.015-8.0[5]1-2000
LLOQ (ng/mL) 0.0100.050.0410.0151
Intra-day Precision (% CV) <5.8<11.70.87 to 2.70<15<15
Inter-day Precision (% CV) <5.8<11.70.87 to 2.70<15<15
Accuracy (%) Not explicitly stated94.4-114.899.84 to 100.6Within 15%Not explicitly stated
Extraction Recovery (%) >94Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Internal Standard (IS) Lercanidipine-d3AmlodipineR-Lercanidipine D3 and S-Lercanidipine D3DiazepamGliclazide

Detailed Experimental Protocols

The methodologies employed in these validated assays are crucial for their successful implementation. Below are the detailed experimental protocols for the key methods cited in this guide.

Method 1: UPLC-MS/MS with Solid-Phase Extraction
  • Sample Preparation: Solid-phase extraction (SPE) was performed on 100 µL of human plasma using Phenomenex Strata-X cartridges. Lercanidipine-d3 was used as the internal standard (IS).

  • Chromatography: An UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) was used with an isocratic mobile phase.

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer. Further details on the specific instrument and parameters were not provided in the abstract.

Method 2: LC-MS/MS with Protein Precipitation
  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile after the addition of amlodipine as the internal standard. The resulting supernatant was evaporated, and the residue was reconstituted in 50% acetonitrile.

  • Chromatography: A Luna RP-C18 analytical column (15 mm x 2 mm ID, 3.0 µm) was used. The mobile phase consisted of 70% acetonitrile in water containing 0.2% v/v formic acid, delivered at a flow rate of 0.30 mL/min.

  • Mass Spectrometry: A Sciex API 365 triple quadrupole mass spectrometer with a turboionspray source was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Method 3: LC-MS/MS for Enantiomers with Solid-Phase Extraction
  • Sample Preparation: Solid-phase extraction was employed for sample cleanup. Deuterated isotopes (R-Lercanidipine D3 and S-Lercanidipine D3) were used as internal standards.

  • Chromatography: Chromatographic separation was achieved on a Lux 3µ Cellulose-3 column (150×4.6 mm) with an isocratic mobile phase of 0.2% aqueous ammonia solution and acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/min. The column oven was maintained at 40°C.

  • Mass Spectrometry: An API 4000 (AB Sciex) mass spectrometer was used for detection.

Method 4: LC-MS/MS with Protein Precipitation
  • Sample Preparation: Plasma samples were deproteinized with methanol after the addition of diazepam as the internal standard.

  • Chromatography: Separation was performed on a Hedera ODS-2 analytical column at 38°C. The mobile phase consisted of methanol and 5mM ammonium acetate buffer solution containing 0.1% formic acid, with an isocratic flow rate of 400 µL/min.

  • Mass Spectrometry: An API 4000 tandem mass spectrometer with a positive electrospray ionization (ESI) source was used for detection. Quantification was achieved using multiple reaction monitoring (MRM) of the transitions m/z 612.2 → 280.2 for lercanidipine and m/z 285.1 → 193.1 for the internal standard.

Method 5: LC-MS/MS with Solid-Phase Extraction for Simultaneous Quantification
  • Sample Preparation: Analytes and the internal standard (gliclazide) were extracted from plasma using solid-phase extraction.

  • Chromatography: A Diamond C18 column (150 mm × 4.6 mm, 5 µm) was used. The mobile phase was a gradient of 0.1% acetic acid and acetonitrile.

  • Mass Spectrometry: An Agilent 6410 LC-MS/MS system was operated in multiple-reaction monitoring (MRM) mode with electrospray ionization.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic action of lercanidipine, the following diagrams are provided.

LC-MS/MS Experimental Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Extraction Extraction (SPE, LLE, or PP) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection Injection Evap->Injection Column LC Column Injection->Column Separation Analyte Separation Column->Separation Ionization Ionization (ESI) Separation->Ionization MassAnalyzer Tandem Mass Analyzer (MRM) Ionization->MassAnalyzer Detection Detection & Quantification MassAnalyzer->Detection

Caption: A generalized workflow for the LC-MS/MS analysis of lercanidipine.

Lercanidipine Mechanism of Action Lercanidipine Lercanidipine CaChannel L-type Calcium Channel (in Vascular Smooth Muscle) Lercanidipine->CaChannel blocks Contraction Smooth Muscle Contraction Lercanidipine->Contraction inhibits CaInflux Calcium Ion Influx CaChannel->CaInflux mediates CaInflux->Contraction causes Vasodilation Vasodilation Contraction->Vasodilation leads to (inhibition of) BP Blood Pressure Reduction Vasodilation->BP

Caption: The mechanism of action of lercanidipine as a calcium channel blocker.

References

Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines for bioanalytical method validation, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. A central tenet of these guidelines is the use of a suitable internal standard (IS) to ensure the accuracy and precision of analytical data. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are highly recommended, particularly for mass spectrometry-based methods, due to their ability to effectively compensate for variability during sample processing and analysis.

This guide provides an objective comparison of the performance of different SIL-ISs, supported by experimental data and detailed methodologies for key validation experiments, to assist in the selection of the most appropriate internal standard for bioanalytical applications.

Comparing Stable Isotope-Labeled Internal Standards: A Head-to-Head Battle

The choice of isotope for a SIL-IS can significantly impact the performance and robustness of a bioanalytical method. The most commonly used stable isotopes are deuterium (²H or D) and carbon-13 (¹³C). While both are utilized, there are critical differences in their performance.[1]

FeatureDeuterium (D)-Labeled Standards¹³C-Labeled StandardsRationale & Implications
Chromatographic Co-elution Often exhibit a slight shift in retention time, typically eluting earlier than the unlabeled analyte.[1]Co-elute perfectly with the unlabeled analyte.[1]Perfect co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2]Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing skewed results due to label loss.
Mass Difference The mass difference from the analyte is typically smaller.A larger mass difference can be achieved, which is beneficial in minimizing spectral overlap.A mass difference of at least 3 or more mass units is generally required for small molecules to avoid spectral line overlap.
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate spectra.The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost Generally lower due to less complex synthesis.Generally higher due to the more complex synthesis required.The higher cost of ¹³C-labeled standards is often justified by the increased data quality and reduced method development time.

Experimental Protocols for Key Validation Experiments

The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its fitness for purpose. Below are detailed methodologies for some of the critical validation parameters.

Protocol 1: Selectivity and Specificity

Objective: To ensure that the method can differentiate the analyte and the SIL-IS from endogenous matrix components and other potential interferences.

Methodology:

  • Obtain at least six different individual lots of the blank biological matrix.

  • Analyze each blank lot to assess for interfering peaks at the retention times of the analyte and the SIL-IS.

  • Process and analyze a Lower Limit of Quantification (LLOQ) sample.

  • Acceptance Criteria: In at least six independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.

Methodology:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Analyte and SIL-IS spiked into the mobile phase or an appropriate neat solution.

    • Set B: Blank matrix extracts spiked with the analyte and SIL-IS at the same concentrations as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).

  • Calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots should not exceed 15%.

Protocol 3: Stability Evaluation

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Methodology:

  • Use quality control (QC) samples at low and high concentrations for all stability tests.

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.

  • Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Logical Relationships

Diagrams can effectively illustrate complex processes and dependencies in bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (LLE, SPE, etc.) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow using a SIL-IS.

G cluster_selection IS Selection Criteria cluster_validation Method Validation Parameters cluster_outcome Desired Outcome Coelution Chromatographic Co-elution Matrix_Effect Matrix Effect Coelution->Matrix_Effect Stability Isotopic Stability Accuracy_Precision Accuracy & Precision Stability->Accuracy_Precision Purity Isotopic Purity Selectivity Selectivity Purity->Selectivity Mass_Diff Sufficient Mass Difference Mass_Diff->Selectivity Reliable_Data Reliable & Reproducible Data Selectivity->Reliable_Data Matrix_Effect->Reliable_Data Accuracy_Precision->Reliable_Data Stability_Validation Stability Stability_Validation->Reliable_Data

Logical relationships in SIL-IS selection and method validation.

Conclusion

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development. While both deuterium and ¹³C-labeled standards are available, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance due to their perfect co-elution with the analyte and greater isotopic stability. This leads to more effective compensation for matrix effects and, ultimately, more accurate and reliable quantitative data. By adhering to the harmonized guidelines and implementing robust validation protocols, researchers can generate high-quality bioanalytical data that is readily accepted by regulatory authorities worldwide, thereby accelerating the drug development process.

References

Lercanidipine: A Comparative Analysis of Efficacy and Tolerability Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the positioning of lercanidipine within the dihydropyridine class, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a significant therapeutic option for the management of hypertension. Its distinct pharmacological profile, characterized by high lipophilicity and vascular selectivity, suggests a comparable antihypertensive efficacy to other CCBs but with a potentially improved tolerability profile, particularly concerning peripheral edema. This guide provides an in-depth comparison of lercanidipine with other prominent CCBs, including amlodipine, nifedipine, felodipine, and lacidipine, focusing on their comparative efficacy and tolerability as evidenced by clinical trial data.

Comparative Efficacy: Blood Pressure Reduction

Clinical studies consistently demonstrate that lercanidipine is as effective as other dihydropyridine CCBs in lowering blood pressure. Meta-analyses and direct comparative trials have shown no statistically significant differences in the extent of systolic and diastolic blood pressure reduction between lercanidipine and first or second-generation CCBs.[1][2]

For instance, in patients with mild-to-moderate hypertension, lercanidipine has shown antihypertensive efficacy equivalent to that of amlodipine, felodipine, and nifedipine GITS.[3][4][5] Similarly, in elderly patients with isolated systolic hypertension, lercanidipine and lacidipine have been found to be equally effective in controlling supine systolic blood pressure. The COHORT study, which included elderly hypertensive patients, reported no significant difference in blood pressure reduction between lercanidipine, amlodipine, and lacidipine after six months of treatment.

Table 1: Comparative Antihypertensive Efficacy of Lercanidipine vs. Other CCBs

ComparatorStudy PopulationLercanidipine DosageComparator DosageOutcome: Blood Pressure ReductionCitation
AmlodipineMild-to-moderate hypertension10 mg/day5 mg/dayNo statistical difference in antihypertensive efficacy.
Amlodipine, LacidipineElderly hypertensives (≥60 years)10 mg/dayAmlodipine 5 mg/day, Lacidipine 2 mg/dayBlood pressure was equally and effectively reduced in all three groups.
Nifedipine GITS, FelodipineMild-to-moderate hypertension10-20 mg/dayNifedipine GITS 30-60 mg/day, Felodipine 10-20 mg/daySignificantly and equally decreased both SBP and DBP.
LacidipineElderly with isolated systolic hypertension10-20 mg/day2-4 mg/dayBoth treatments were equally effective in controlling supine systolic blood pressure.
Nifedipine SRMild-to-moderate essential hypertension10 mg/day20 mg twice dailyLercanidipine was as effective as nifedipine SR.

Comparative Tolerability: A Focus on Peripheral Edema

A key differentiator for lercanidipine lies in its favorable tolerability profile, most notably a lower incidence of peripheral edema, a common side effect of dihydropyridine CCBs that often leads to treatment discontinuation.

A meta-analysis of randomized controlled trials revealed that lercanidipine is associated with a significantly lower risk of peripheral edema compared to first-generation dihydropyridines like amlodipine, felodipine, and nifedipine. The relative risk of developing peripheral edema with lercanidipine was found to be 0.44 compared to these older agents. Furthermore, patients treated with lercanidipine were less likely to withdraw from treatment due to peripheral edema.

Direct comparative studies support these findings. The "Lercanidipine Challenge Trial" demonstrated a significant reduction in adverse events, including ankle edema, when patients who experienced side effects with other dihydropyridine CCBs were switched to lercanidipine. Another study objectively measuring leg volume found a significantly lower increase in patients treated with lercanidipine.

Table 2: Comparative Incidence of Peripheral Edema and Other Adverse Events

Comparator(s)Incidence of Peripheral Edema (Lercanidipine)Incidence of Peripheral Edema (Comparator)Other Key Adverse Events (Lercanidipine vs. Comparator)Citation
AmlodipineSignificantly lowerHigherVasodilation-related side effects, in general, were lower with lercanidipine.
Amlodipine, Lacidipine9%Amlodipine: 19%, Lacidipine: 4%Lower rates of edema-related symptoms (lower limb swelling and heaviness) with lercanidipine and lacidipine compared to amlodipine.
Nifedipine GITS, Felodipine5.5%Nifedipine GITS: 6.6%, Felodipine: 13.6%Lower rates of headache and palpitations/tachycardia with lercanidipine compared to felodipine.
First-generation CCBs (Amlodipine, Felodipine, Nifedipine)52/74288/627Reduced risk of treatment withdrawal due to any adverse event with lercanidipine (RR=0.51).
Lacidipine, Nifedipine GITS (in elderly)2.8%Lacidipine: 7.5%, Nifedipine GITS: 10.1%Overall incidence of adverse drug reactions was lowest in the lercanidipine group.

Experimental Protocols

The majority of comparative efficacy and tolerability data for lercanidipine is derived from randomized, double-blind, parallel-group clinical trials. Below is a synthesized, representative methodology for such a study.

Objective: To compare the antihypertensive efficacy and tolerability of lercanidipine with another dihydropyridine calcium channel blocker (e.g., amlodipine) in patients with mild-to-moderate essential hypertension.

Study Design: A multicenter, prospective, randomized, double-blind, parallel-group study.

Patient Population:

  • Inclusion Criteria: Male and female patients, typically aged 18-75 years, with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg and systolic blood pressure 140-180 mmHg).

  • Exclusion Criteria: Secondary hypertension, severe hypertension, recent myocardial infarction or stroke, significant renal or hepatic impairment, and contraindications to CCB therapy.

Study Procedure:

  • Washout and Placebo Run-in Period: A 1-2 week washout period for patients on existing antihypertensive medications, followed by a 2-4 week single-blind placebo run-in period to establish baseline blood pressure.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either lercanidipine or the comparator drug.

  • Treatment Phase: A double-blind treatment period of at least 12 weeks. Initial doses (e.g., lercanidipine 10 mg/day, amlodipine 5 mg/day) are administered once daily.

  • Dose Titration: If the target blood pressure (e.g., <140/90 mmHg) is not achieved after a predefined period (e.g., 4 or 8 weeks), the dose of the study medication is doubled.

  • Follow-up Visits: Patients are assessed at regular intervals (e.g., 2, 4, 8, and 12 weeks) for blood pressure measurements, heart rate, and the occurrence of adverse events.

  • Efficacy Endpoints:

    • Primary: Change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period.

    • Secondary: Responder rate (percentage of patients achieving target blood pressure).

  • Tolerability Assessment: All adverse events are recorded at each visit through patient questioning and clinical examination. Particular attention is given to vasodilation-related side effects such as peripheral edema, headache, flushing, and palpitations. Laboratory parameters are also monitored.

Statistical Analysis: Efficacy analysis is typically performed on an intent-to-treat population. Changes in blood pressure are compared between groups using appropriate statistical tests (e.g., ANCOVA). The incidence of adverse events is compared using tests such as the Chi-squared or Fisher's exact test.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Double-Blind Treatment cluster_lercanidipine Lercanidipine Arm cluster_comparator Comparator CCB Arm cluster_followup Follow-up & Analysis p1 Patient Recruitment (Mild-to-Moderate Hypertension) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Washout & Placebo Run-in p2->p3 rand Randomization (1:1) p3->rand lerc_init Initial Dose (e.g., 10 mg/day) rand->lerc_init comp_init Initial Dose (e.g., Amlodipine 5 mg/day) rand->comp_init lerc_titrate Dose Titration if BP not controlled (e.g., 20 mg/day) lerc_init->lerc_titrate After 4-8 weeks fu Follow-up Visits (Weeks 2, 4, 8, 12) - BP & HR Measurement - Adverse Event Monitoring lerc_titrate->fu comp_titrate Dose Titration if BP not controlled (e.g., 10 mg/day) comp_init->comp_titrate After 4-8 weeks comp_titrate->fu analysis Final Analysis - Efficacy Endpoints - Tolerability Profile fu->analysis

Workflow for a Comparative Clinical Trial of CCBs.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all dihydropyridine CCBs is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibits the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

G cluster_ecf Extracellular Fluid cluster_cell Vascular Smooth Muscle Cell ca_ext Ca²⁺ ltcc L-type Calcium Channel ca_ext->ltcc Influx ca_int Intracellular Ca²⁺ ↑ ltcc->ca_int calmodulin Calmodulin ca_int->calmodulin mlck_active MLCK (active) calmodulin->mlck_active mlck_inactive MLCK (inactive) myosin_lc_p Phosphorylated Myosin Light Chain mlck_active->myosin_lc_p Phosphorylation myosin_lc Myosin Light Chain myosin_lc->myosin_lc_p contraction Vasoconstriction myosin_lc_p->contraction dhp Dihydropyridine CCBs (Lercanidipine, Amlodipine, etc.) dhp->ltcc Blockade

General Mechanism of Dihydropyridine CCBs.

The enhanced tolerability of lercanidipine, particularly the lower incidence of edema, is attributed to its unique physicochemical properties and its effects on renal microcirculation. Lercanidipine's high lipophilicity allows for a gradual onset and prolonged duration of action, which may reduce reflex sympathetic activation.

Furthermore, unlike some other CCBs that predominantly dilate afferent arterioles in the glomerulus, lercanidipine has been shown to dilate both afferent and efferent glomerular arteries. This more balanced vasodilation is thought to prevent the increase in intraglomerular pressure that can lead to fluid extravasation and peripheral edema. This dual action may be related to its ability to block both L-type and T-type calcium channels.

Some research also suggests that lercanidipine possesses antioxidant properties and can restore nitric oxide (NO) availability, which contributes to improved endothelial function. It has been shown to inhibit the Ras-ERK1/2 signaling pathway, which is involved in vascular smooth muscle cell proliferation. Amlodipine has also been shown to have effects beyond simple calcium channel blockade, including influencing the nitric oxide pathway and protein kinase C signaling.

G cluster_lercanidipine Lercanidipine cluster_other_ccbs Other Dihydropyridines (e.g., Amlodipine) cluster_renal Renal Microcirculation cluster_outcome Clinical Outcome lerc Lercanidipine l_type_block L-type Ca²⁺ Channel Blockade lerc->l_type_block t_type_block T-type Ca²⁺ Channel Blockade lerc->t_type_block antioxidant Antioxidant Effects (↓ ROS) lerc->antioxidant afferent_dilation Afferent Arteriole Dilation l_type_block->afferent_dilation efferent_dilation Efferent Arteriole Dilation t_type_block->efferent_dilation other_ccb Amlodipine/Nifedipine other_l_type_block L-type Ca²⁺ Channel Blockade other_ccb->other_l_type_block other_l_type_block->afferent_dilation Predominant glomerular_pressure Intraglomerular Pressure afferent_dilation->glomerular_pressure Balanced no_edema ↑ Peripheral Edema afferent_dilation->no_edema Unbalanced Vasodilation efferent_dilation->glomerular_pressure edema ↓ Peripheral Edema glomerular_pressure->edema

Differential Effects on Renal Microcirculation.

Conclusion

Lercanidipine demonstrates antihypertensive efficacy comparable to that of other widely prescribed dihydropyridine calcium channel blockers, including amlodipine, nifedipine, felodipine, and lacidipine. Its primary distinguishing feature is a superior tolerability profile, characterized by a significantly lower incidence of peripheral edema. This advantage is likely attributable to its unique pharmacokinetic properties and its more balanced vasodilatory effect on the renal microcirculation. For researchers and drug development professionals, lercanidipine represents a refined therapeutic agent within the CCB class, offering a favorable balance of efficacy and patient adherence, which is often compromised by the adverse effects of older-generation compounds. Future research may further elucidate the molecular mechanisms underlying these differential effects and explore their long-term implications for cardiovascular protection.

References

A Comparative Guide to Incurred Sample Reanalysis in Lercanidipine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and outcomes related to Incurred Sample Reanalysis (ISR) in bioequivalence studies of lercanidipine, a third-generation dihydropyridine calcium channel blocker. The data presented is crucial for ensuring the reliability and reproducibility of bioanalytical methods in clinical trials.

Understanding Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to verify the reproducibility of pharmacokinetic data in vivo.[1][2] Unlike spiked quality control samples, incurred samples have been subject to the physiological and metabolic processes of the study subjects. ISR involves reanalyzing a subset of study samples in a separate analytical run to ensure the original results are accurate and reproducible.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for all pivotal bioequivalence trials to ensure data integrity.[1]

The standard acceptance criterion for ISR in small molecule bioanalysis dictates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.

Comparative Analysis of Lercanidipine Bioequivalence Studies

While multiple bioequivalence studies have been conducted to support the approval of generic lercanidipine formulations, detailed public data on the Incurred Sample Reanalysis from these studies is often limited in public assessment reports. These reports confirm that bioequivalence was established in line with regulatory requirements, which includes the successful completion of ISR.

For a detailed comparative analysis, this guide focuses on a published study by S. Singh et al. (2015), which provides comprehensive data on the bioanalytical method and ISR for a lercanidipine bioequivalence study. This will be compared with the general study designs outlined in the public assessment reports of other lercanidipine generic approvals.

Table 1: Comparison of Study Designs for Lercanidipine Bioequivalence
ParameterSingh et al. (2015)Representative Generic Study (from Public Assessment Reports)
Study Design Open-label, randomized, two-treatment, two-period, crossoverOpen-label, randomized, two-treatment, two-sequence, four-period, replicated, crossover
Dosage Strength 10 mg Lercanidipine HCl20 mg Lercanidipine HCl
Administration Single oral dose under fed conditionsSingle oral dose under fasting conditions
Number of Subjects 36 healthy Indian volunteersInformation not publicly available
Reference Product ZANIDIP® 10 mg tabletsCorifeo® 20 mg film-coated tablets
Table 2: Bioanalytical Method Comparison
ParameterSingh et al. (2015)
Analytical Method UPLC-MS/MS
Internal Standard Lercanidipine-d3
Extraction Method Solid Phase Extraction (SPE)
Chromatographic Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution
Linearity Range 0.010–20.0 ng/mL
Mean Extraction Recovery >94%
Precision (% CV) <5.8% (Inter-batch and Intra-batch)

Incurred Sample Reanalysis: A Closer Look at the Data

The study by Singh et al. provides specific quantitative results for the ISR performed as part of their lercanidipine bioequivalence study.

Table 3: Incurred Sample Reanalysis (ISR) Data from Singh et al. (2015)
ParameterValue
Number of Subjects 36
Total Samples Analyzed Not specified
Number of Samples Selected for ISR 133
Sampling Points for ISR Near Cmax and in the elimination phase
Acceptance Criteria Percent change between the two measurements should be within ±20%
ISR Outcome The assay reproducibility was successfully evaluated.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of bioanalytical results. The following section outlines the key experimental protocols from the Singh et al. (2015) study.

Bioanalytical Method Protocol (Singh et al., 2015)
  • Sample Preparation:

    • 100 µL of human plasma was used for the analysis.

    • Lercanidipine-d3 was used as the internal standard (IS).

    • Solid Phase Extraction (SPE) was performed using Phenomenex Strata-X cartridges.

  • Chromatographic Conditions:

    • An UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) was used for chromatographic separation.

    • The analysis was carried out under isocratic conditions.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer was used for detection.

    • The method demonstrated a linear calibration curve over a concentration range of 0.010–20.0 ng/mL.

Incurred Sample Reanalysis (ISR) Protocol

The general workflow for conducting ISR in a bioequivalence study is outlined below.

ISR_Workflow cluster_study Bioequivalence Study Conduct cluster_isr Incurred Sample Reanalysis cluster_data_analysis Data Analysis and Reporting study_samples Collection of Subject Samples initial_analysis Initial Bioanalysis of All Samples study_samples->initial_analysis pk_profiling Pharmacokinetic Profiling initial_analysis->pk_profiling compare_results Compare Initial and Reanalysis Results initial_analysis->compare_results select_samples Select ISR Samples (Near Cmax and Elimination Phase) pk_profiling->select_samples reanalysis Reanalyze Selected Samples (Different Day, Separate Run) select_samples->reanalysis reanalysis->compare_results acceptance_criteria Apply Acceptance Criteria (≥67% of samples within ±20% difference) compare_results->acceptance_criteria investigation Investigate Discrepancies (if any) acceptance_criteria->investigation Fail report Final ISR Report acceptance_criteria->report Pass investigation->report

Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.

Conclusion

Incurred Sample Reanalysis is a non-negotiable step in establishing the validity of bioanalytical data for lercanidipine bioequivalence studies. The detailed analysis from the study by S. Singh et al. demonstrates a successful application of a validated UPLC-MS/MS method, meeting the stringent requirements for ISR. While public assessment reports for other generic lercanidipine products confirm the successful completion of such studies, the lack of detailed public ISR data limits a direct quantitative comparison. For researchers and drug development professionals, the presented data and protocols serve as a valuable reference for designing and evaluating bioequivalence studies for lercanidipine and other pharmaceutical compounds.

References

The Impact of Food on Lercanidipine Bioavailability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the influence of food on a drug's pharmacokinetic profile is paramount for optimizing clinical efficacy and ensuring patient safety. This guide provides a comprehensive comparison of the bioavailability of the dihydropyridine calcium channel blocker, lercanidipine, when administered under fed and fasting conditions. The data presented is supported by experimental findings from clinical studies.

Lercanidipine is characterized by its high lipophilicity and extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[1][2] These properties make its absorption and subsequent bioavailability highly susceptible to the effects of food. Co-administration with meals, particularly those high in fat, has been shown to significantly enhance the systemic exposure of lercanidipine.[3]

Quantitative Analysis of Food Effect on Lercanidipine Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of lercanidipine under fasting and fed conditions, demonstrating the substantial impact of food on its bioavailability.

Pharmacokinetic ParameterFasting StateFed State (Standard Meal)Fed State (Carbohydrate-Rich Meal)Fed State (High-Fat Meal)
Cmax (Maximum Plasma Concentration) 10 mg dose: 3.30 ± 2.09 ng/mL 20 mg dose: 7.66 ± 5.90 ng/mL~1.82-fold increase (S-lercanidipine)~2-fold increase~4-fold increase
AUC (Area Under the Curve) Baseline~1.78-fold increase (S-lercanidipine)~2-fold increase~4-fold increase
Tmax (Time to Maximum Plasma Concentration) 1.5 - 3 hoursNo significant change reportedNo significant change reportedNo significant change reported
Absolute Bioavailability ~3.3% (in healthy volunteers)--~10% (in patients)

Experimental Protocols

The data presented above is derived from clinical trials employing a standard crossover design to assess the effect of food on lercanidipine's pharmacokinetics. A representative experimental protocol is detailed below.

Study Design:

A typical study is an open-label, randomized, two-period, two-sequence crossover trial. Healthy adult male and female volunteers are enrolled. Following a washout period of at least 7 days, subjects are randomized to one of two treatment sequences:

  • Sequence A: Lercanidipine administration under fasting conditions in the first period, followed by administration with a high-fat meal in the second period.

  • Sequence B: Lercanidipine administration with a high-fat meal in the first period, followed by administration under fasting conditions in the second period.

Dosing and Administration:

  • Fasting Condition: A single oral dose of lercanidipine (e.g., 10 mg or 20 mg) is administered with approximately 240 mL of water after an overnight fast of at least 10 hours. No food is permitted for at least 4 hours post-dose.

  • Fed Condition: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes. The lercanidipine dose is administered with approximately 240 mL of water shortly after the meal.

High-Fat Meal Composition:

The standardized high-fat meal is consistent with regulatory guidelines (e.g., FDA) and typically provides 800-1000 kcal, with approximately 50-65% of calories derived from fat.

Pharmacokinetic Sampling and Analysis:

Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 hours post-dose). Plasma concentrations of lercanidipine and its enantiomers are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Impact of Food on Lercanidipine Bioavailability

The following diagrams illustrate the mechanism by which food enhances lercanidipine's bioavailability and the typical experimental workflow used to assess this interaction.

cluster_Fasting Fasting State cluster_Fed Fed State (High-Fat Meal) F_Oral Oral Administration of Lercanidipine F_Absorption Absorption from GI Tract F_Oral->F_Absorption F_FirstPass Extensive First-Pass Metabolism (CYP3A4) in Gut Wall & Liver F_Absorption->F_FirstPass F_Systemic Low Systemic Bioavailability F_FirstPass->F_Systemic D_Oral Oral Administration of Lercanidipine with Food D_Absorption Enhanced Dissolution & Absorption from GI Tract D_Oral->D_Absorption D_FirstPass Reduced First-Pass Metabolism (CYP3A4) in Gut Wall & Liver D_Absorption->D_FirstPass D_Systemic Increased Systemic Bioavailability D_FirstPass->D_Systemic

Caption: Mechanism of Food Effect on Lercanidipine Bioavailability.

cluster_Workflow Experimental Workflow: Crossover Study Design cluster_GroupA Group A cluster_GroupB Group B Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization A_Period1 Period 1: Administer Lercanidipine (Fasting) Randomization->A_Period1 B_Period1 Period 1: Administer Lercanidipine (Fed) Randomization->B_Period1 A_Washout Washout Period A_Period1->A_Washout A_Period2 Period 2: Administer Lercanidipine (Fed) A_Washout->A_Period2 Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) A_Period2->Analysis B_Washout Washout Period B_Period1->B_Washout B_Period2 Period 2: Administer Lercanidipine (Fasting) B_Washout->B_Period2 B_Period2->Analysis

Caption: Typical Experimental Workflow for a Lercanidipine Food Effect Study.

Conclusion and Recommendations

The experimental data unequivocally demonstrates that the bioavailability of lercanidipine is significantly increased when administered with food, particularly a high-fat meal. This food effect is a critical consideration in the clinical development and therapeutic use of lercanidipine. To ensure consistent and predictable plasma concentrations, and thereby a reliable antihypertensive effect, it is recommended that lercanidipine be taken at the same time in relation to meals, preferably on an empty stomach. For drug development professionals, these findings underscore the importance of conducting thorough food effect studies for lipophilic drugs with high first-pass metabolism to inform appropriate dosing recommendations and labeling.

References

A Comparative Guide to Analytical Methods for Lercanidipine Determination in Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of lercanidipine in pharmaceutical tablet formulations. The objective is to offer a comprehensive overview of the performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Differential Pulse Polarography (DPP) to aid in the selection of the most appropriate method for routine quality control, stability studies, and research purposes.

Introduction to Lercanidipine Analysis

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and precise quantification of lercanidipine in tablet dosage forms is crucial to ensure product quality, safety, and efficacy. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations in terms of specificity, sensitivity, speed, and cost. This guide presents a comparative analysis of the most commonly employed methods, supported by experimental data from published literature.

Comparative Data of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods for lercanidipine determination.

Parameter HPLC Method 1 HPLC Method 2 HPTLC Method UV-Visible Spectrophotometry Method 1 UV-Visible Spectrophotometry Method 2 Differential Pulse Polarography
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)C8 column (150 x 4.6 mm, 5 µm)Pre-coated silica gel 60 F254 aluminum platesNot ApplicableNot ApplicableDropping Mercury Electrode
Mobile Phase/Solvent Methanol: Acetonitrile (70:30 v/v)0.02 M Ammonium dihydrogen phosphate buffer: Methanol (35:65 v/v), pH 3.5Toluene: n-butanol: Formic acid (6:4:1 v/v/v)EthanolMethanol0.04 M Britton-Robinson buffer (pH 4.0)
Detection Wavelength/Potential 219 nm240 nm224 nm239 nm356 nm-200 mV to -1200 mV
Linearity Range 10 - 60 µg/mL20 - 80 µg/mL400 - 800 ng/band2 - 28 µg/mL4 - 24 µg/mL3 x 10⁻⁵ M - 9 x 10⁻⁵ M
Correlation Coefficient (r²) > 0.9990.99920.99790.99910.999Not Reported
Accuracy (% Recovery) 96.38 - 101.23%[1]99.3 - 101.9%[2]99.48 ± 0.25%99 - 102%98.03 - 98.06%98.3 ± 0.9%
Limit of Detection (LOD) 0.03 µg/mL[1]0.1 µg/mL[2]Not ReportedNot ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) 0.04 µg/mL[1]0.3 µg/mLNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the analytical procedures cited in this guide.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a reversed-phase HPLC technique for the quantification of lercanidipine.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (250 x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase: A filtered and degassed mixture of methanol and acetonitrile in a 70:30 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 219 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of lercanidipine is prepared by dissolving an accurately weighed quantity of the standard substance in the mobile phase to obtain a known concentration. Working standard solutions are prepared by diluting the stock solution with the mobile phase to fall within the linearity range.

  • Sample Preparation: No fewer than 20 tablets are weighed and finely powdered. A quantity of the powder equivalent to a single dose of lercanidipine is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase using sonication, and the solution is then diluted to the mark with the mobile phase. The resulting solution is filtered through a 0.45 µm membrane filter before injection.

  • Quantification: The peak area of lercanidipine in the sample chromatogram is compared with the peak area of the standard solution.

High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method allows for the simultaneous estimation of lercanidipine.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

  • Mobile Phase: A mixture of toluene, n-butanol, and formic acid in a 6:4:1 volume ratio.

  • Chamber Saturation: The chromatographic chamber is saturated with the mobile phase vapor for at least 30 minutes before plate development.

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands using a suitable applicator.

  • Development: The plate is developed in the saturated chamber until the mobile phase front has migrated a sufficient distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at 224 nm.

  • Standard Solution Preparation: A stock solution of lercanidipine is prepared in methanol.

  • Sample Preparation: Tablet powder equivalent to a known amount of lercanidipine is extracted with methanol, sonicated, and filtered.

  • Quantification: The peak area of the lercanidipine band from the sample is compared to the peak area of the standard band.

UV-Visible Spectrophotometry - Method 1

A straightforward and rapid spectrophotometric method for lercanidipine estimation.

  • Instrument: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): 239 nm.

  • Standard Solution Preparation: A stock solution of lercanidipine is prepared by dissolving the standard substance in ethanol. A series of working standards are prepared by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: An accurately weighed portion of the powdered tablets is dissolved in ethanol, sonicated to ensure complete dissolution, and then filtered. The filtrate is appropriately diluted with ethanol to obtain a concentration within the linear range of the method.

  • Measurement: The absorbance of the sample solution is measured at 239 nm against an ethanol blank.

  • Calculation: The concentration of lercanidipine in the sample is determined from a calibration curve prepared from the standard solutions.

Differential Pulse Polarography (DPP)

An electrochemical method based on the reduction of the nitro group in the lercanidipine molecule.

  • Instrument: A polarographic analyzer with a dropping mercury electrode (DME) as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the auxiliary electrode.

  • Supporting Electrolyte: 0.04 M Britton-Robinson buffer at pH 4.0.

  • Potential Range: The potential is scanned from -200 mV to -1200 mV.

  • Standard Solution Preparation: A stock solution of lercanidipine is prepared in a suitable organic solvent (e.g., ethanol) and then diluted with the supporting electrolyte to prepare working standards.

  • Sample Preparation: A weighed quantity of powdered tablets is dissolved in a small amount of organic solvent and then diluted with the supporting electrolyte. The solution is filtered before analysis.

  • Analysis: The differential pulse polarogram of the sample solution is recorded, and the peak current is measured.

  • Quantification: The concentration of lercanidipine is determined by comparing the peak current of the sample with that of a standard solution or by using a calibration curve.

Methodology Visualization

To illustrate the analytical workflow, a representative diagram for the HPLC method is provided below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Tablet Powder Extraction) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation

Caption: Workflow for the HPLC determination of lercanidipine in tablets.

Conclusion

The choice of an analytical method for the determination of lercanidipine in tablets depends on the specific requirements of the analysis.

  • HPLC methods offer high specificity, accuracy, and precision, making them suitable for stability-indicating assays and routine quality control where the separation of potential degradation products is necessary. The availability of various columns and mobile phases provides flexibility in method development.

  • HPTLC provides a high-throughput and cost-effective alternative to HPLC for routine analysis, allowing for the simultaneous analysis of multiple samples.

  • UV-Visible Spectrophotometry is the simplest, most rapid, and most economical method. While it may lack the specificity of chromatographic methods, it is well-suited for routine quality control of finished products where interference from excipients is minimal.

  • Differential Pulse Polarography offers a sensitive electrochemical alternative, particularly useful when a chromatographic setup is unavailable or when investigating the electrochemical properties of the drug.

Ultimately, the selection should be based on a thorough evaluation of the method's validation data and its suitability for the intended application, considering factors such as the available instrumentation, sample throughput requirements, and the need for specificity.

References

Safety Operating Guide

Safe Disposal of (S)-Lercanidipine-d3 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Proper disposal of (S)-Lercanidipine-d3 Hydrochloride is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following procedures are based on established safety protocols for the parent compound, Lercanidipine Hydrochloride, due to the limited specific disposal data for the deuterated variant and the principle of prudent practice.

While a Safety Data Sheet (SDS) for (S)-Lercanidipine-d3 Hydrochloride from one supplier suggests it is not a hazardous substance, the SDS for the non-deuterated Lercanidipine Hydrochloride consistently indicates toxicity if swallowed.[1][2][3] Deuteration modifies the metabolic profile of a drug but does not eliminate its pharmacological activity.[4][5] Therefore, it is imperative to handle (S)-Lercanidipine-d3 Hydrochloride with the same precautions as its non-deuterated counterpart.

Key Safety and Disposal Information

Before initiating any disposal procedures, consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product. In the absence of detailed disposal instructions for the deuterated form, the more conservative guidelines for Lercanidipine Hydrochloride should be followed.

Hazard Profile:

  • Acute Toxicity (Oral): Lercanidipine Hydrochloride is classified as toxic or harmful if swallowed.

  • Handling Precautions: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.

  • Skin Protection: Handle with chemical-resistant gloves. A lab coat or protective suit is also recommended.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Quantitative Data Summary

For reference and handling, the following table summarizes key physical and chemical properties of the parent compound, Lercanidipine Hydrochloride.

PropertyValueSource(s)
Molecular Formula C₃₆H₄₁ClN₃O₆
Molecular Weight 648.19 g/mol
Appearance Light yellow to yellow powder/crystal
Melting Point 175-177°C or 195°C (decomposition)
Storage Temperature 2 - 8 °C, protect from light and moisture

Experimental Protocols: Step-by-Step Disposal Procedures

The recommended disposal method for (S)-Lercanidipine-d3 Hydrochloride, based on guidelines for the parent compound, is incineration by a licensed waste management company. This ensures complete destruction of the pharmacologically active substance.

Procedure for Unused or Waste (S)-Lercanidipine-d3 Hydrochloride
  • Segregation and Collection:

    • Collect all waste (S)-Lercanidipine-d3 Hydrochloride, including expired material, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment (e.g., gloves), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is suitable, closed, and airtight to prevent dust dispersion.

  • Packaging and Labeling:

    • The waste container must be labeled in accordance with local, state, and federal regulations for chemical waste. The label should clearly identify the contents as "(S)-Lercanidipine-d3 Hydrochloride" and include appropriate hazard warnings (e.g., "Toxic").

  • Engaging a Licensed Disposal Company:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.

    • Provide the disposal company with the Safety Data Sheet for Lercanidipine Hydrochloride and any available information for the deuterated compound.

  • Recommended Disposal Method:

    • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This ensures high-temperature destruction of the compound.

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Containment and Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer in accordance with your institution's policies.

Mandatory Visualizations

Disposal Workflow for (S)-Lercanidipine-d3 Hydrochloride

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (S)-Lercanidipine-d3 Hydrochloride.

A Identify Waste (S)-Lercanidipine-d3 Hydrochloride B Consult Manufacturer's SDS and Local Regulations A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate and Collect Waste in a Labeled, Sealed Container C->D E Spill Occurs D->E No G Contact Licensed Hazardous Waste Company D->G F Follow Spill Management Protocol E->F Yes F->D H Arrange for Incineration (with afterburner and scrubber) G->H I Document Disposal H->I

Caption: Disposal workflow for (S)-Lercanidipine-d3 Hydrochloride.

This procedural guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific safety protocols and consult with your environmental health and safety department for guidance.

References

Personal protective equipment for handling (S)-Lercanidipine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for (S)-Lercanidipine-d3 Hydrochloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling (S)-Lercanidipine-d3 Hydrochloride. The following table summarizes the recommended PPE to ensure laboratory safety.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Impervious and fire/flame-resistant clothing; a complete suit protecting against chemicals is advised.[1][2]The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]
Hand Protection Chemical-resistant gloves.Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Use proper glove removal techniques to avoid skin contact.
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are appropriate where risk assessment shows air-purifying respirators are necessary. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of (S)-Lercanidipine-d3 Hydrochloride and the safety of laboratory personnel.

Handling:

  • Avoid all personal contact, including inhalation of dust.

  • Work in a well-ventilated area, preferably with appropriate exhaust ventilation such as a laboratory fume hood.

  • Wash hands thoroughly before breaks and immediately after handling the product.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • The recommended storage temperature is typically between 2 - 8 °C.

  • This product is sensitive to light and moisture; therefore, it should be stored with a desiccant and protected from light.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and Disposal

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:

  • Inhalation: If breathing is difficult, move the person to fresh air. If symptoms persist, call a physician.

  • Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.

Spills:

  • For minor spills, dampen the material with water to prevent dusting before sweeping it up.

  • For major spills, evacuate the area and alert emergency responders.

  • In all cases, wear appropriate personal protective equipment during cleanup.

Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Disposal should be carried out by a licensed hazardous material disposal company.

  • All local, state, and federal regulations regarding disposal must be followed.

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of (S)-Lercanidipine-d3 Hydrochloride, from preparation to disposal.

prep Preparation - Don appropriate PPE - Work in ventilated area handling Handling & Use - Avoid dust formation - No eating, drinking, or smoking prep->handling storage Storage - Tightly sealed container - Cool, dry, dark place - Use desiccant handling->storage Post-use spill Spill & Emergency - Evacuate and ventilate - Follow first-aid procedures handling->spill If spill occurs disposal Disposal - Treat as hazardous waste - Use licensed disposal service - Follow all regulations handling->disposal Waste storage->handling For reuse spill->disposal Contaminated materials

Caption: Workflow for handling (S)-Lercanidipine-d3 Hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.